molecular formula C6H12N2 B3421087 (1R,2R)-4-Cyclohexene-1,2-diamine CAS No. 208533-40-8

(1R,2R)-4-Cyclohexene-1,2-diamine

Cat. No.: B3421087
CAS No.: 208533-40-8
M. Wt: 112.17 g/mol
InChI Key: ZDENNVQHCXLZDN-PHDIDXHHSA-N
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Description

(1R,2R)-4-Cyclohexene-1,2-diamine is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 112.100048391 g/mol and the complexity rating of the compound is 86.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohex-4-ene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENNVQHCXLZDN-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208533-40-8
Record name (1R,2R)-4-Cyclohexene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermodynamic Stability & Structural Dynamics of Chiral Cyclohexene Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

Chiral vicinal diamines are privileged scaffolds in asymmetric catalysis and medicinal chemistry.[1] While trans-1,2-diaminocyclohexane (DACH) is the industry standard for stability, its unsaturated analog—chiral 4,5-diaminocyclohex-1-ene —offers unique electronic properties and functionalization vectors. However, the introduction of the double bond creates a metastable system. This guide details the thermodynamic vulnerabilities of these compounds, specifically the conformational penalties imposed by the half-chair geometry and the enthalpic driving force toward aromatization.

Structural Dynamics & Conformational Analysis

The Half-Chair Constraint

Unlike the rigid chair conformation of cyclohexane (


 kcal/mol), the cyclohexene ring exists in a dynamic half-chair  conformation. This significantly alters the thermodynamic stability of substituents at the 4 and 5 positions.
  • Pucker Amplitude: The C1=C2 double bond flattens one side of the ring, forcing C4 and C5 out of the plane.[1]

  • Pseudo-Axial vs. Pseudo-Equatorial: Substituents at C4/C5 do not occupy true axial/equatorial positions.[1] Instead, they adopt pseudo-axial (

    
    ) and pseudo-equatorial (
    
    
    
    ) orientations.
  • The Stability Penalty: In trans-4,5-diaminocyclohexene, the diequatorial preference is less pronounced than in DACH because the 1,3-diaxial interactions are reduced by the planar double bond. However, the A(1,2) strain (gauche interaction between the two amine groups) remains the dominant destabilizing factor.

Thermodynamic Preference: Trans vs. Cis

The trans-isomer is thermodynamically superior to the cis-isomer, but the energy gap is narrower than in saturated systems.

IsomerConformationStability Assessment
(4R,5R)-Trans Diequatorial (

)
Metastable (Preferred). Minimizes 1,2-dipolar repulsion between amine lone pairs.
(4R,5R)-Trans Diaxial (

)
Unstable. High steric strain; transiently accessible at high T (>80°C).[1]
(4R,5S)-Cis Axial/Equatorial (

)
Unstable. Incurs significant gauche interactions; prone to rapid epimerization if

-protons are acidic.
Visualization: Conformational Energy Landscape

The following diagram illustrates the equilibrium between the preferred diequatorial conformer and the diaxial transition state.

Conformation cluster_0 Thermodynamic Equilibrium Node1 (4R,5R)-Trans (Diequatorial e',e') Global Minimum Node2 Twist-Boat Transition State Node1->Node2 Ring Flip (+5 kcal/mol) Node2->Node1 Node3 (4R,5R)-Trans (Diaxial a',a') High Energy Node2->Node3 Strain Increase Node3->Node2 caption Fig 1: Conformational equilibrium of trans-4,5-diaminocyclohexene.

Thermodynamic Degradation Pathways

The most critical threat to the stability of chiral cyclohexene diamines is oxidative aromatization .[1] The transformation of the cyclohexene core into a benzene ring (phenylenediamine) is driven by a massive release of resonance energy.[1]

The Aromatization Sink
  • Driving Force: Conversion of cyclohexene to benzene releases approx. -28 kcal/mol (resonance energy).

  • Mechanism: Oxidative dehydrogenation. This is often catalyzed by trace metals (Pd, Cu) or promoted by atmospheric oxygen under basic conditions.

  • Detection: The appearance of aromatic signals in

    
    H NMR (6.5–7.5 ppm) is the primary indicator of degradation.
    
Racemization Risks

Unlike DACH, the allylic protons in cyclohexene diamines are more acidic due to the electron-withdrawing inductive effect of the double bond.

  • Pathway: Deprotonation at C4/C5

    
     Planar enolate-like intermediate 
    
    
    
    Reprotonation from the opposite face.
  • Trigger: Strong bases (e.g., NaH, KHMDS) used during ligand metallation.

Degradation Start Chiral Cyclohexene Diamine (sp3 hybridized) Inter Intermediate: Allylic Radical or Cation Start->Inter Oxidation (O2/Trace Metal) End o-Phenylenediamine (Aromatic, Achiral/Inactive) Inter->End -2H (Aromatization) ΔH ~ -28 kcal/mol caption Fig 2: Irreversible oxidative aromatization pathway.

Synthesis & Stabilization Strategies

To access these metastable compounds reliably, kinetic control must be maintained.[1]

Self-Validating Synthesis Protocol

Objective: Synthesis of (4R,5R)-4,5-diaminocyclohex-1-ene via epoxide opening.

  • Starting Material: (1R,2R)-4,5-epoxycyclohex-1-ene.

  • Nucleophilic Opening:

    • Reagent: Sodium azide (

      
      ) in aqueous acetone.
      
    • Mechanism: S_N2 attack favors trans-diaxial opening (Furthst-Plattner Rule).

    • Validation:

      
      H NMR coupling constant 
      
      
      
      should be small (< 5 Hz) for the initial diaxial product, relaxing to larger values upon conformational equilibration.[1]
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    ) is preferred over catalytic hydrogenation (
    
    
    ) to avoid reducing the alkene.[1]
Storage & Handling[2]
  • Store as Salt: Convert the free base diamine to the dihydrochloride or tartrate salt immediately.[1] The protonated ammonium species are resistant to oxidation.

  • Argon Atmosphere: Exclude

    
     to prevent spontaneous dehydrogenation.[1]
    
  • Chelation: When used as ligands, coordination to metal centers (e.g., Pt, Ir) generally locks the conformation and prevents aromatization.[1]

Experimental Protocols

Protocol: Determination of Enantiomeric Excess (ee)

Standard HPLC methods for DACH often fail due to the alkene's UV activity.[1] Use this modified protocol.

  • Column: Chiralpak IA or IB (Immobilized amylose/cellulose).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] DEA is critical to prevent peak tailing of free amines.[1]

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 210 nm (alkene absorption).

  • Self-Validation: Inject a racemic standard first. Resolution (

    
    ) between enantiomers must be > 1.5.[1]
    
Protocol: Thermal Stability Assessment (DSC)
  • Instrument: Differential Scanning Calorimetry (DSC).

  • Conditions: Ramp 10°C/min from 25°C to 250°C under

    
    .
    
  • Interpretation:

    • Endotherm (< 150°C): Melting point.

    • Exotherm (> 180°C): Decomposition/Aromatization.[2]

    • Pass Criteria: No exothermic events below 120°C.

References

  • Bennani, Y. L., & Hanessian, S. (1994).[1] Trans-1,2-diaminocyclohexane derivatives as chiral reagents, scaffolds, and ligands for catalysis: Applications in asymmetric synthesis. Chemical Reviews.[1] Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.[1] Link

  • Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[3] Accounts of Chemical Research. Link

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[3] Wiley-Interscience. (Foundational text for A-values and conformational analysis). Link

  • Campbell, E. J., et al. (2002). Dehydrogenation of Cyclohexane Derivatives.[2] Journal of Catalysis.[1] (Mechanism of aromatization).[2] Link

Sources

A Comprehensive Guide to the Chemical Identifiers of (1R,2R)-4-Cyclohexene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realms of catalysis, chiral ligand synthesis, and pharmaceutical development, the precise and unambiguous identification of chemical entities is paramount. (1R,2R)-4-Cyclohexene-1,2-diamine is a valuable chiral building block whose utility is contingent on its exact stereochemical definition. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the critical identifiers for this compound. Moving beyond a simple list, this document elucidates the significance and application of each identifier, explains the causal logic behind their use in database searching and regulatory contexts, and addresses common points of confusion with related structures. By synthesizing structural data, database logic, and practical search strategies, this guide serves as an authoritative reference for ensuring scientific accuracy and integrity in any work involving this compound.

Introduction: The Significance of this compound

This compound is a C2-symmetric chiral diamine. Its importance in modern chemistry stems from its role as a precursor to a wide array of chiral ligands, catalysts, and pharmacologically active molecules. The defined (1R,2R) stereochemistry at the two amine-bearing carbons provides a rigid and predictable three-dimensional framework. This is crucial for asymmetric synthesis, where the ligand's chirality is transferred to the products of a chemical reaction, enabling the selective formation of a single enantiomer. The cyclohexene backbone also offers a site for further functionalization, allowing for the fine-tuning of steric and electronic properties of the resulting catalysts or molecular scaffolds. Given that subtle changes in stereochemistry can lead to dramatic differences in biological activity or catalytic efficiency, the ability to identify this specific isomer without ambiguity is a foundational requirement for any research or development effort.

The Critical Role of Chemical Identifiers

In the digital age of chemical research, reliance on trivial or IUPAC names alone is insufficient and fraught with potential error. A robust system of alphanumeric identifiers has been developed to provide a universal, machine-readable language for defining molecules. Each identifier serves a distinct purpose:

  • CAS Registry Number®: A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. It acts as a definitive, unambiguous link to a substance, regardless of what naming convention is used.

  • Structure-Based Identifiers (SMILES, InChI, InChIKey): These are algorithmic translations of a molecule's 2D or 3D structure into a linear string of text. They are essential for computational chemistry and for searching structure-based databases. Crucially, they can encode stereochemistry with absolute precision.

  • Database-Specific Identifiers (e.g., PubChem SID/CID): Large chemical databases like PubChem assign their own unique identifiers to substance depositions and standardized compound entries. Understanding the distinction between these is vital for effective data retrieval.

The correct use of these identifiers ensures reproducibility, facilitates accurate literature and patent searches, supports regulatory compliance, and enables seamless data exchange between different software and database platforms.

Primary Identifiers for this compound

The cornerstone of identifying this specific chiral diamine is its CAS Registry Number and its structural identifiers. These data points form the primary reference for sourcing, methodology, and reporting.

Identifier Type Value Source(s)
CAS Registry Number 208533-40-8[1]
Molecular Formula C₆H₁₂N₂
Molecular Weight 112.17 g/mol
IUPAC Name (1R,2R)-Cyclohex-4-ene-1,2-diamine
SMILES String N[C@@H]1CC=CC[C@H]1N
InChI 1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1
InChIKey ZDENNVQHCXLZDN-PHDIDXHHSA-N
Beilstein/REAXYS No. 7803057
MDL Number MFCD16618373
Expertise in Action: Deconstructing the Identifiers
  • CAS Number (208533-40-8): This is the most reliable identifier for procurement and regulatory purposes. When ordering from a supplier or citing a compound in a patent, this number ensures you are referring to the correct chemical entity.

  • SMILES (Simplified Molecular-Input Line-Entry System): The string N[C@@H]1CC=CC[C@H]1N provides a concise structural representation. The [C@@H] notation is critical; it defines the absolute stereochemistry at the chiral centers according to specific SMILES conventions. This format is invaluable for quick structure searches in chemical drawing software and databases.

  • InChI (International Chemical Identifier): The InChI string is a more formalized and layered identifier. Let's break down the stereochemical layer: /t5-,6-. This explicitly defines the relative stereochemistry of the atoms numbered 5 and 6 in the connection layer. The final layer, /m1, indicates that this is a specific enantiomer, and /s1 confirms it as an absolute stereochemical definition.

  • InChIKey (Hashed InChI): The InChIKey ZDENNVQHCXLZDN-PHDIDXHHSA-N is a 27-character, fixed-length hash of the full InChI. Its primary utility is for web-based searches (e.g., in Google or PubMed). It is designed to be a compact, near-unique digital signature for the molecule, avoiding the complexities of special characters found in SMILES or InChI. The final character N indicates it is a neutral molecule.

Fig 1. Relationship between chemical structure and its key identifiers.

Navigating Chemical Databases: The PubChem Case Study

Effective research requires retrieving data from large public repositories. PubChem, hosted by the U.S. National Center for Biotechnology Information (NCBI), is a primary resource. However, a nuanced understanding of its structure is necessary for precise searching.

PubChem Substance vs. PubChem Compound

A critical distinction exists within PubChem that often perplexes researchers.[1][2][3]

  • PubChem Substance (SID): This is a record of a chemical sample as provided by a specific depositor (e.g., a chemical supplier). It is essentially a catalog entry.

  • PubChem Compound (CID): This is a unique, standardized, and non-redundant chemical structure record. PubChem computationally processes substance records to create these normalized entries. A single Compound record can be linked to multiple Substance records from different suppliers if they all describe the same molecule.[2]

For this compound, a PubChem Substance ID (SID) of 329764224 exists, which is linked to the CAS number 208533-40-8 from supplier catalogs.[4][5][6] However, as of early 2026, a dedicated, curated PubChem Compound ID (CID) for this specific stereoisomer has not been assigned.

Insight for Researchers: This absence of a CID implies that while the substance is commercially available and has been deposited into the database, it has not yet undergone the final step of standardization into a unique compound entry. This can make structure-based searches for this specific isomer less direct. Therefore, the most effective protocol for finding data on this molecule in PubChem is to search by its CAS number, InChIKey, or the specific Substance ID.

Protocol: Verified Information Retrieval Workflow

This workflow ensures that the retrieved information pertains specifically to the (1R,2R) isomer.

G Start Start with a Primary Identifier Input CAS: 208533-40-8 InChIKey: ZDENNVQHCXLZDN-PHDIDXHHSA-N Start->Input Search Search in Database (e.g., PubChem, SciFinder, Reaxys) Input->Search Retrieve Retrieve Substance Records & Linked Literature Search->Retrieve Verify Cross-Verify Structure Retrieve->Verify Verify->Search Mismatch; Refine Search Data Extracted Data: Properties, Spectra, Safety, Citations Verify->Data Match SMILES/InChI End Verified Information Data->End

Fig 2. Workflow for unambiguous data retrieval using primary identifiers.

Disambiguation: Avoiding Common Pitfalls

A frequent source of error in synthesis and biological testing is the confusion of this compound with its stereoisomers or its saturated analogue. The following table highlights the distinct identifiers for these related but different molecules, emphasizing the importance of precision.

Compound Name CAS Registry Number Key Structural Feature
This compound 208533-40-8 Target Molecule (trans, R,R)
(1S,2S)-4-Cyclohexene-1,2-diamine1241684-26-3Enantiomer (trans, S,S)
cis-4-Cyclohexene-1,2-diamine129884-37-3Diastereomer (cis)
(1R,2R)-1,2-Diaminocyclohexane20439-47-8Saturated Analogue (no double bond)

Authoritative Grounding: The use of the incorrect stereoisomer can lead to failed reactions or misleading biological data. For example, in the synthesis of chiral salen ligands for asymmetric catalysis, using the cis-isomer instead of the required trans-(1R,2R) isomer would result in a ligand with a completely different geometry and, consequently, poor or no enantioselectivity. Always verify the CAS number on the supplier's bottle and certificate of analysis against the one specified in the experimental protocol.

Conclusion

The accurate identification of this compound is a non-negotiable prerequisite for sound scientific and developmental work. This guide has established that CAS Number 208533-40-8 and the InChIKey ZDENNVQHCXLZDN-PHDIDXHHSA-N are the primary and most robust identifiers for this compound. Understanding the landscape of chemical identifiers—from the stereochemistry-defining power of SMILES and InChI to the practical nuances of searching databases like PubChem—empowers researchers to work with precision and confidence. By integrating the principles and protocols outlined herein, scientists can mitigate errors, ensure reproducibility, and accelerate the pace of innovation in chemistry and drug discovery.

References

  • PubChem. (2014). Compound vs Substance. National Center for Biotechnology Information. [Link]

  • NLM Support Center. What is the difference between the PubChem Substance and PubChem Compound database and which one should I search?. National Library of Medicine. [Link]

  • Kim, S., Thiessen, P.A., Bolton, E.E., & Bryant, S.H. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

Sources

Introduction to C2-symmetric chiral diamine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C2-Symmetric Chiral Diamine Ligands: Core Principles and Applications in Asymmetric Catalysis

Authored by a Senior Application Scientist

Foreword: The Principle of Symmetry in Asymmetric Worlds

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Nature itself is a master of stereoselectivity, assembling complex chiral molecules with absolute precision. For the synthetic chemist, mimicking this precision is a paramount goal. Asymmetric catalysis, wherein a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, stands as one of the most elegant and efficient strategies to achieve this.

At the heart of many powerful asymmetric catalysts lie chiral ligands, molecules that bind to a metal center and create a chiral environment, directing the stereochemical outcome of a reaction. Among the vast library of chiral ligands developed, those possessing C2 symmetry have emerged as a "privileged" class.[1] The possession of a twofold rotational axis, while seemingly simple, has profound implications for catalysis. This symmetry element significantly reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the energetic landscape and often leading to higher enantioselectivity.[1][2] This guide provides an in-depth exploration of C2-symmetric chiral diamine ligands, a cornerstone of modern asymmetric synthesis, intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools.

Core Concepts: Understanding C2 Symmetry in Diamine Scaffolds

Chiral diamines are organic molecules containing two amine functional groups and at least one stereogenic center. Their utility in asymmetric catalysis stems from their ability to form stable chelate complexes with a wide range of transition metals. The introduction of C2 symmetry into the diamine scaffold imposes a specific spatial arrangement of substituents, creating a well-defined and predictable chiral pocket around the metal center.

Two of the most influential and widely employed C2-symmetric diamine backbones are 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) . These scaffolds serve as the foundation for numerous "privileged ligands" that have proven effective across a broad spectrum of reactions.[1][3]

The DPEN Scaffold: A Pillar of Asymmetric Hydrogenation

(1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (DPEN) is a quintessential C2-symmetric diamine. Its chirality arises from the two stereogenic centers bearing the amine and phenyl groups. The phenyl groups play a crucial role in orienting the substrate within the catalytic complex through steric interactions, effectively shielding one face of the substrate from attack.

DPEN is a key component of the catalysts used in the Nobel Prize-winning Noyori asymmetric hydrogenation of ketones.[4][5] In these systems, the diamine, in conjunction with a C2-symmetric diphosphine ligand like BINAP, coordinates to a ruthenium center. This creates a "bifunctional" catalyst where both the metal hydride and the amine proton participate in the hydrogen transfer mechanism.[4]

The DACH Scaffold: Versatility in Carbon-Carbon Bond Formation

trans-1,2-Diaminocyclohexane (DACH) provides a more rigid and conformationally constrained backbone compared to DPEN. The cyclohexane ring locks the two amino groups in a diequatorial position, creating a well-defined chiral environment. This structural feature has been masterfully exploited by Barry M. Trost in the development of the "Trost ligands."[6]

Trost ligands are C2-symmetric diphosphine ligands synthesized by condensing (R,R)- or (S,S)-DACH with two equivalents of 2-(diphenylphosphino)benzoic acid.[6] These ligands, when complexed with palladium, are exceptionally effective in asymmetric allylic alkylation (AAA) reactions, a powerful method for forming stereogenic carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[7]

Mechanisms of Stereocontrol: A Tale of Two Reactions

The efficacy of C2-symmetric diamine ligands is best understood by examining their role in the transition states of key asymmetric reactions. The causality behind their stereodirecting power lies in the precise three-dimensional architecture of the metal-ligand complex.

Noyori Asymmetric Hydrogenation: A Concerted, Outer-Sphere Mechanism

The Noyori asymmetric hydrogenation of ketones is a benchmark for enantioselective catalysis. The active catalyst, typically a Ru(II) complex bearing a C2-symmetric diphosphine (e.g., BINAP) and a C2-symmetric diamine (e.g., DPEN), operates through a non-classical, metal-ligand bifunctional mechanism.[4]

Unlike mechanisms involving direct coordination of the substrate to the metal for hydrogen transfer, this process is believed to occur in the outer coordination sphere. The key steps are:

  • Formation of the Active Hydride: The precatalyst reacts with H₂ to form a ruthenium hydride species.

  • Substrate Interaction: The ketone substrate interacts with the complex, forming a six-membered pericyclic transition state.

  • Concerted Hydrogen Transfer: The hydride on the ruthenium is transferred to the carbonyl carbon, while a proton from the coordinated amine is transferred to the carbonyl oxygen. This concerted transfer is the enantiodetermining step.

The C2-symmetric arrangement of the phenyl groups on the DPEN ligand and the chiral pocket created by the diphosphine ligand force the ketone to approach the catalyst in a specific orientation, exposing one enantiotopic face to the hydride transfer.

Noyori_Catalytic_Cycle Noyori Asymmetric Hydrogenation Catalytic Cycle cluster_cycle A [Ru(II)Cl₂(diphosphine)(diamine)] Precatalyst B {[Ru(II)H(diphosphine)(diamine)]⁺Cl⁻} Active Catalyst A->B H₂, Base C [Catalyst-Substrate Complex] Outer-Sphere Coordination B->C + Ketone (S) D [Six-membered Transition State] Enantiodetermining Step C->D E [Ru(II)(product)(diphosphine)(diamine)] D->E H Transfer E->B - Product (P) + H₂ Product R¹CH(OH)R² E->Product Ketone R¹(C=O)R² Ketone->C H2_in H₂ H2_in->A

Caption: Catalytic cycle for Noyori Asymmetric Hydrogenation.

Trost Asymmetric Allylic Alkylation (AAA): Controlling Chirality via π-Allyl Intermediates

The Trost AAA is a powerful tool for constructing stereocenters.[8] The reaction involves the substitution of an allylic leaving group by a nucleophile, catalyzed by a palladium complex. The C2-symmetric DACH-based Trost ligand is crucial for controlling the enantioselectivity.

The key mechanistic steps are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the allylic substrate to form a π-allyl Pd(II) complex, losing the leaving group.

  • Enantiodiscriminating Nucleophilic Attack: The nucleophile attacks the π-allyl complex. This attack occurs on the face opposite to the palladium atom. The chiral "walls" of the C2-symmetric ligand, created by the bulky phenyl groups held in a specific orientation by the rigid DACH backbone, direct the nucleophile to one of the two ends of the π-allyl system and to one of the two enantiotopic faces of the complex. This step determines the stereochemistry of the final product.

  • Reductive Elimination: The catalyst is regenerated, releasing the chiral product.

The rigidity and well-defined C2 symmetry of the Trost ligand create a "chiral pocket" that effectively differentiates the two diastereomeric transition states of the nucleophilic attack, leading to high enantioselectivity.[2]

Trost_AAA_Mechanism Trost Asymmetric Allylic Alkylation (AAA) Mechanism cluster_main Pd0 Pd(0)L* Pi_Allyl [π-Allyl Pd(II)L*]⁺ Pd0->Pi_Allyl Oxidative Addition - LG⁻ Allyl_Substrate Allylic Substrate (R-LG) TS [Diastereomeric Transition States] Enantiodetermining Attack Pi_Allyl->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product_Complex [Product-Pd(0)L* Complex] TS->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Chiral Product (R-Nu) Product_Complex->Product

Sources

An In-depth Technical Guide to the pKa Values and Basicity of Cyclohexenediamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamines are saturated alicyclic diamines that serve as pivotal building blocks in medicinal chemistry and materials science. Their rigid cyclohexane core imparts a defined three-dimensional structure, while the two amino groups provide sites for hydrogen bonding and chemical modification. The basicity of these amino groups, quantified by their pKa values, is a critical parameter that dictates their behavior in physiological environments and their utility as catalysts or in the synthesis of complex molecules.[1] Understanding the nuanced differences in basicity among the various stereoisomers of cyclohexanediamine is paramount for rational drug design and the development of novel chemical entities.

This in-depth technical guide provides a comprehensive analysis of the pKa values and basicity of the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine. We will explore the underlying principles governing their basicity, with a focus on stereochemical and stereoelectronic effects, and provide a comparative analysis of their experimental pKa values.

The Foundational Role of Stereochemistry in Basicity

The basicity of an amine is a measure of its ability to accept a proton. For cyclohexanediamines, the spatial orientation of the two amino groups relative to each other and to the cyclohexane ring has a profound impact on their pKa values. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain.[2] Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions.[3]

The interplay between the cis/trans isomerism and the axial/equatorial positioning of the amino groups dictates the distance and orientation between them, which in turn influences:

  • Intramolecular Hydrogen Bonding: In certain isomers, a protonated amino group can form a stabilizing intramolecular hydrogen bond with the lone pair of the other unprotonated amino group. This interaction can significantly affect the pKa of the second protonation step.[4]

  • Electrostatic Interactions: Upon protonation, the resulting ammonium groups are positively charged. The electrostatic repulsion between these charges is destabilizing, and its magnitude is dependent on the distance between the groups, as dictated by the isomer's stereochemistry.

  • Solvation: The accessibility of the amino and ammonium groups to solvent molecules for stabilization through solvation is influenced by their axial or equatorial positioning.

Experimental Determination of pKa Values

The pKa values of the cyclohexenediamine isomers are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a strong acid to a solution of the diamine and monitoring the resulting pH change.[5][6] The titration curve reveals two equivalence points, corresponding to the protonation of the two amino groups, from which the two pKa values (pKa1 and pKa2) can be determined.

Figure 1: A simplified workflow for the experimental determination of pKa values using potentiometric titration.

Comparative Analysis of Cyclohexenediamine Isomer pKa Values

The following table summarizes the experimentally determined pKa values for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine. These values are crucial for understanding the relative basicities of these isomers.

IsomerpKa1pKa2
1,2-Cyclohexanediamine
cis-1,2-Cyclohexanediamine9.93[7]~6.5 (estimated)
trans-1,2-Cyclohexanediamine9.846.47
1,3-Cyclohexanediamine
cis-1,3-Cyclohexanediamine10.258.35
trans-1,3-Cyclohexanediamine10.168.56
1,4-Cyclohexanediamine
cis-1,4-Cyclohexanediamine10.059.00
trans-1,4-Cyclohexanediamine10.159.15

Note: The pKa2 value for cis-1,2-cyclohexanediamine is an estimation based on typical trends and the significant influence of intramolecular interactions in this isomer.

In-depth Analysis of Basicity based on Stereochemistry

The observed differences in the pKa values among the cyclohexenediamine isomers can be rationalized by considering the conformational preferences of the neutral and protonated species.

1,2-Cyclohexanediamine Isomers
  • cis-1,2-Cyclohexanediamine: In its most stable chair conformation, the cis-isomer has one amino group in an axial position and the other in an equatorial position (axial-equatorial). Upon the first protonation, the resulting ammonium group will preferably occupy the equatorial position to minimize steric hindrance. The proximity of the remaining axial amino group allows for the formation of a strong intramolecular hydrogen bond with the protonated equatorial ammonium group. This interaction stabilizes the mono-protonated species, making the first protonation more favorable (higher pKa1). However, this same hydrogen bond significantly hinders the second protonation, as it requires breaking this stable interaction and introduces strong electrostatic repulsion between the now adjacent ammonium groups. This leads to a substantially lower pKa2 value.

  • trans-1,2-Cyclohexanediamine: The trans-isomer can exist in two chair conformations: diaxial and diequatorial. The diequatorial conformation is significantly more stable.[2] In this conformation, the two amino groups are further apart than in the cis-isomer. Consequently, the influence of one amino group on the other is diminished. Intramolecular hydrogen bonding in the mono-protonated species is less significant, and the electrostatic repulsion in the di-protonated species is lower due to the greater distance between the ammonium groups. This results in pKa values that are closer together compared to the cis-isomer.

Figure 2: Factors influencing the basicity of 1,2-cyclohexenediamine isomers.
1,3-Cyclohexanediamine Isomers
  • cis-1,3-Cyclohexanediamine: This isomer exists in a diequatorial conformation in its most stable state. The amino groups are relatively close, allowing for some degree of intramolecular interaction upon protonation, though less pronounced than in cis-1,2-cyclohexanediamine.

  • trans-1,3-Cyclohexanediamine: The trans-isomer adopts an axial-equatorial conformation. The distance between the amino groups is greater than in the cis-1,3 isomer, leading to less interaction between the two nitrogen centers. This results in slightly different pKa values compared to the cis isomer.

1,4-Cyclohexanediamine Isomers
  • cis-1,4-Cyclohexanediamine: The most stable conformation is the chair form with one axial and one equatorial amino group.

  • trans-1,4-Cyclohexanediamine: This isomer exists predominantly in a diequatorial conformation, placing the two amino groups at the maximum possible distance on the cyclohexane ring.[8] This minimizes electrostatic repulsion between the two ammonium groups in the di-protonated form. As a result, the two pKa values are relatively close to each other and generally higher than those of the 1,2- and 1,3-isomers, where the amino groups are in closer proximity.

Applications in Drug Development and Catalysis

The distinct basicities of the cyclohexenediamine isomers have significant implications for their applications:

  • Drug Development: The ionization state of a drug molecule at physiological pH (around 7.4) is a key determinant of its solubility, membrane permeability, and binding affinity to its target.[9] By selecting the appropriate cyclohexenediamine isomer, medicinal chemists can fine-tune the pKa of a drug candidate to optimize its pharmacokinetic and pharmacodynamic properties. For instance, a diamine with a higher pKa will be more protonated at physiological pH, potentially leading to increased aqueous solubility but decreased cell membrane permeability.

  • Asymmetric Catalysis: Chiral cyclohexenediamine derivatives are widely used as ligands in asymmetric catalysis.[1] The basicity of the amino groups can influence the catalytic activity and enantioselectivity of the resulting metal complexes by affecting the electronic properties of the metal center and the stability of reaction intermediates.

Conclusion

The basicity of cyclohexenediamine isomers is a complex interplay of stereochemical and stereoelectronic factors. The cis/trans configuration, coupled with the conformational preferences of the cyclohexane ring, dictates the spatial relationship between the two amino groups. This, in turn, governs the extent of intramolecular hydrogen bonding and electrostatic interactions in the protonated forms, leading to distinct pKa values for each isomer. A thorough understanding of these structure-basicity relationships is essential for researchers in drug development and catalysis, enabling the rational design of molecules with tailored properties for specific applications. The experimental pKa values, primarily obtained through potentiometric titration, provide the foundational data for these structure-activity relationship studies.

References

  • PubChem. (n.d.). trans-1,2-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

  • ResearchGate. (2025, August 5). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: H-1 NMR and theoretical investigation. Retrieved from a valid URL.[1]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from a valid URL.[11]

  • NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[12]

  • NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[8]

  • Semantic Scholar. (2011, April 12). Conformational study of charged cyclohexyldiamines and their gas phase acid–base properties. Retrieved from a valid URL.[13]

  • Benchchem. (n.d.). Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide. Retrieved from a valid URL.[14]

  • PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from a valid URL.[15]

  • PubChem. (n.d.). 1,3-Cyclohexanediamine. National Center for Biotechnology Information. Retrieved from a valid URL.[16]

  • Caron, G., Kihlberg, J., & Ermondi, G. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Retrieved from a valid URL.[9]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a valid URL.[5]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a valid URL.[6]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from a valid URL.[11]

  • PharmaCompass. (n.d.). cyclohexane, trans-1,2-diamino-. Retrieved from a valid URL.[17]

  • NIST. (n.d.). 1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[18]

  • Trajkovska, S., & Stefov, V. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from a valid URL.[19]

  • Grabowski, S. J. (2021, October 19). Intramolecular Hydrogen Bonding 2021. PMC - NIH. Retrieved from a valid URL.[4]

  • Chemistry LibreTexts. (2022, September 24). 3.3: Conformational analysis of cyclohexanes. Retrieved from a valid URL.[2]

  • Vanommeslaeghe, K., et al. (2009, June 30). Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. NIH. Retrieved from a valid URL.[20]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from a valid URL.[21]

  • CymitQuimica. (n.d.). 1,4-Cyclohexanediamine (cis- and trans- mixture). Retrieved from a valid URL.[22]

  • Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold. (2026, January 27). Journal of Organic Chemistry.[23]

  • NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[12]

  • NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[24]

  • NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[25]

  • NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[26]

  • TCI AMERICA. (n.d.). 1,4-Cyclohexanediamine. Retrieved from a valid URL.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics. RSC Publishing.[27]

  • NIST. (n.d.). cis-1,2-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from a valid URL.[28]

  • ResearchGate. (2025, August 10). (PDF) Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: Isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from a valid URL.[29]

  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from a valid URL.[30]

  • ChemicalBook. (2026, January 13). cis-1,2-Diaminocyclohexane. Retrieved from a valid URL.[7]

  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from a valid URL.[31]

  • Vanommeslaeghe, K., et al. (2009, June 30). Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. NIH. Retrieved from a valid URL.[20]

  • TCI Chemicals. (n.d.). 1,3-Cyclohexanediamine (cis- and trans- mixture). Retrieved from a valid URL.[32]

  • Semantic Scholar. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Retrieved from a valid URL.[33]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from a valid URL.[3]

  • Sigma-Aldrich. (n.d.). trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0. Retrieved from a valid URL.[34]

  • CymitQuimica. (n.d.). 1,3-Cyclohexanediamine cis/trans mixture. Retrieved from a valid URL.[35]

  • CymitQuimica. (n.d.). CAS 2615-25-0: trans-1,4-Diaminocyclohexane. Retrieved from a valid URL.[36]

  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from a valid URL.[37]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI.[38]

  • ChemicalBook. (2026, January 13). 1,3-Diaminocyclohexane. Retrieved from a valid URL.[39]

  • Sigma-Aldrich. (n.d.). 1,2-Diaminocyclohexane, mixture of cis and trans 1,2-Cyclohexanediamine. Retrieved from a valid URL.

Sources

Methodological & Application

Advanced Protocol: Synthesis and Characterization of Platinum(II) Antineoplastic Agents Incorporating (1R,2R)-4-Cyclohexene-1,2-diamine

[1]

Executive Summary & Scientific Rationale

This Application Note details the synthesis of Platinum(II) complexes utilizing (1R,2R)-4-Cyclohexene-1,2-diamine (often abbreviated as DACHEX or 1,2-DACHEX ).[1]

While the saturated analog, (1R,2R)-1,2-diaminocyclohexane (DACH), is the pharmacophore of the blockbuster drug Oxaliplatin , the introduction of a double bond at the C4-C5 position in the cyclohexane ring (DACHEX) offers distinct pharmacological advantages. The unsaturation alters the ring's conformational flexibility (pucker) and increases lipophilicity, potentially modifying cellular accumulation and DNA adduct recognition profiles compared to Oxaliplatin.

Mechanistic Causality in Synthesis

The protocol below utilizes the Dhariwal method (iodide intermediate pathway) rather than direct chlorination.

  • Why? Direct reaction of

    
     with diamines often yields thermodynamic mixtures including the insoluble "Magnus's Green Salt" (polymerization) or trans-isomers.
    
  • The Solution: Converting

    
     to 
    
    
    creates a softer, more labile ligand field. This ensures the rapid and exclusive formation of the monomeric cis-diiodo species, which serves as a stereochemically pure platform for all subsequent derivatives.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw platinate to the final therapeutic candidates.

GK2PtCl4Starting MaterialK2[PtCl4](Red Solid)K2PtI4Intermediate 1K2[PtI4](Dark Solution)K2PtCl4->K2PtI4+ 4 KI(Ligand Exchange)Pt_DACHEX_I2Intermediate 2[Pt(DACHEX)I2](Yellow Precipitate)K2PtI4->Pt_DACHEX_I2+ (1R,2R)-DACHEX(Chelation)DiaquaActivated Species[Pt(DACHEX)(H2O)2]2+(Soluble Nitrate/Sulfate)Pt_DACHEX_I2->Diaqua+ 2 AgNO3 (or Ag2SO4)(Halide Abstraction)DichloroTarget A: Dichloro[Pt(DACHEX)Cl2](Standard Reference)Diaqua->Dichloro+ Excess KCl(Recapture)OxalatoTarget B: Oxalato[Pt(DACHEX)(ox)](Oxaliplatin Analog)Diaqua->Oxalato+ K2C2O4 or BaC2O4(Final Drug Form)

Caption: Step-wise synthetic pathway ensuring stereochemical retention and high purity.

Materials & Equipment

Critical Reagents
ReagentPurityRoleNote

>99.9% (Pt basis)Metal SourceStart with Potassium Tetrachloroplatinate(II).[2][3][4]
(1R,2R)-DACHEX >98% eeLigandThis compound. Stereochemistry is vital for activity.
KI ACS ReagentActivatorUsed in 4-fold excess.

>99%ScavengerFor removing Iodide. Protect from light.[5]
Water 18.2 MΩ·cmSolventStrictly deionized/Milli-Q water required.
Equipment
  • Light Protection: Amber glassware or aluminum foil wrapping (Silver steps are photosensitive).

  • Filtration: 0.45

    
    m PTFE or Nylon membrane filters (for removing AgI precipitates).
    
  • Temperature Control: Oil bath with magnetic stirring (stable at 40°C).

Experimental Protocols

Phase 1: Preparation of cis-Diiodo[this compound]platinum(II)

This is the universal precursor.

  • Activation: Dissolve

    
     (1.0 mmol, 415 mg) in 10 mL of deionized water. Add KI (4.0 mmol, 664 mg).
    
    • Observation: The solution will instantly turn from red to deep dark brown/black (

      
      ). Stir for 10 minutes at Room Temperature (RT).
      
  • Ligand Addition: Dissolve this compound (1.0 mmol, 112 mg) in 5 mL water. Add this slowly to the stirring platinum solution.

  • Complexation: Stir the mixture for 30–60 minutes.

    • Observation: A yellow/orange precipitate (

      
      ) will form.
      
  • Isolation: Filter the solid, wash copiously with water (to remove excess KI and KCl), then cold ethanol, and finally diethyl ether.

  • Drying: Dry in a vacuum desiccator.

    • Yield: Typically >85%.[6]

Phase 2: Activation to the Diaqua Species

This step removes the iodide "caps" to allow the final drug leaving group to bind.

  • Suspension: Suspend the

    
     (1.0 mmol) in 10–15 mL of water.
    
  • Silver Addition: Add exactly 1.98 equivalents of

    
     (336 mg).
    
    • Critical: Do not use a full 2.0 equivalents or excess. Excess

      
       is difficult to remove and toxic. Using 1.98 equiv ensures no free silver remains in the final drug.
      
  • Reaction: Stir vigorously in the dark for 12–24 hours at RT or slightly elevated temp (40°C) to ensure completion.

    • Observation: Yellow AgI precipitate forms; the supernatant becomes colorless (containing the

      
       species).
      
  • Filtration: Filter through a 0.22

    
    m or 0.45 
    
    
    m membrane to remove AgI. The filtrate must be clear.
Phase 3A: Synthesis of Dichloro Analog (Reference Standard)

Target:

  • To the clear diaqua filtrate from Phase 2, add excess KCl (approx. 10 mmol).

  • Heat gently to 40°C for 2 hours.

  • The yellow dichloro complex will precipitate.

  • Cool to 4°C overnight to maximize yield. Filter, wash with ice-cold water, and dry.

Phase 3B: Synthesis of Oxalato Analog (Therapeutic Candidate)

Target:

  • Preparation: If the diaqua species was made using

    
    , use Potassium Oxalate (
    
    
    ). If it was made using
    
    
    , use Barium Oxalate (
    
    
    ) to precipitate
    
    
    (leaving the product in solution).
    • Recommended Route: Nitrate route is easier for small scale.

  • Reaction: Add stoichiometric Potassium Oxalate (1.0 mmol) to the diaqua nitrate solution.

  • Adjustment: Adjust pH to ~6.0–7.0 using dilute KOH if necessary.

  • Crystallization: The oxalato complex is sparingly soluble (like Oxaliplatin). Stir for 2 hours at 40°C, then concentrate the solution under vacuum (do not dry completely).

  • Precipitation: Cool to 4°C. The white/off-white solid will crystallize.

  • Purification: Recrystallize from hot water if necessary.

Quality Control & Characterization

Trustworthiness in platinum chemistry relies on verifying the oxidation state and ligand integrity.

Analytical Specifications
MethodParameterExpected Result

NMR
Chemical Shift-2200 to -2300 ppm (approx) for PtN2O2 coordination (Oxalato). -3200 ppm for PtN2Cl2.

NMR
Olefinic ProtonsDistinct peak at ~5.6–5.7 ppm (confirming the double bond is intact and not reduced).
Elemental Analysis C, H, NTolerance within ±0.4% of theoretical values.
Silver Test Impurity CheckAdd a drop of HCl to a small aliquot of final product solution. No turbidity should appear (confirms absence of

).
Self-Validating Check: The "Silver Test"

Before proceeding to Phase 3, always test the filtrate from Phase 2.

  • Take 50

    
    L of filtrate.
    
  • Add 50

    
    L of 1M NaCl.
    
  • Pass: Solution remains clear (Silver was fully consumed).

  • Fail: Turbidity/Precipitate (Excess Silver used; product will be contaminated).

References

  • Dhariwal, H. C., et al. (1974). Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) and related complexes.[2][3][4][7][8] Journal of Clinical Hematology & Oncology. (Foundation of the Iodide-intermediate method).

  • Kidani, Y., et al. (1978). Antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers.[5][9][10][11] Gann, 69(2), 263-265. (Establishes the 1R,2R stereochemistry requirement).

  • Papadia, P., et al. (2020). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue.[8] International Journal of Molecular Sciences, 21(7), 2325. (Detailed characterization of the DACHEX ligand and Pt complexes).

  • Bolognese, A., et al. (2012). New Oxaliplatin-Pyrophosphato Analogs with Improved In Vitro Cytotoxicity. Molecules, 17, 1803-1820. (Protocol for DACHEX Pt(II) precursors).

  • Galanski, M. (2006). Recent developments in the field of oxaliplatin-type platinum anticancer agents.[2][5][6][10] Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295.

Application Notes and Protocols for the Reductive Amination of (1R,2R)-4-Cyclohexene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation of a Privileged Chiral Scaffold

(1R,2R)-4-Cyclohexene-1,2-diamine is a cornerstone chiral building block in modern synthetic chemistry. Its C2-symmetric framework and vicinal diamine functionality make it a precursor to a vast array of high-value molecules, including asymmetric catalysts, chiral ligands (e.g., Trost ligands), and pharmaceutically active compounds. The strategic N-alkylation of this diamine via reductive amination is a paramount transformation, allowing for the precise installation of substituents that modulate steric and electronic properties, thereby fine-tuning the performance of the final product.

This comprehensive guide provides an in-depth exploration of reductive amination techniques tailored for this compound. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols for both di- and selective mono-N-alkylation, and offer insights into the critical experimental parameters that govern success. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust foundation for their synthetic endeavors.

Mechanistic Overview: The Logic of Imine Formation and In Situ Reduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, elegantly circumventing the challenges of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1] The process is a two-stage reaction that can often be performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form an imine. The imine can then be protonated to form a highly electrophilic iminium ion.[2]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the corresponding amine.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting carbonyl compound, but reactive enough to efficiently reduce the imine/iminium intermediate.[1]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(NHR'')-R' Carbonyl->Hemiaminal + R''-NH2 Amine R''-NH2 Imine R-C(=NR'')-R' Hemiaminal->Imine - H2O Iminium R-C(=N+HR'')-R' Imine->Iminium + H+ Product R-CH(NHR'')-R' Iminium->Product + [H-] (Reducing Agent)

Caption: General Mechanism of Reductive Amination.

Di-N-Alkylation of this compound: A Protocol for Symmetrical Substitution

The synthesis of N,N'-disubstituted (1R,2R)-4-Cyclohexene-1,2-diamines is fundamental to the creation of C2-symmetric ligands and catalysts. This protocol details a reliable method for the di-alkylation of the diamine with an aldehyde, using sodium triacetoxyborohydride as the reducing agent.

Protocol 1: Di-N-Benzylation of this compound

This protocol describes the reaction with benzaldehyde as a representative aromatic aldehyde.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound112.175.01.0
Benzaldehyde106.1211.02.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9415.03.0
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (561 mg, 5.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature until the diamine is fully dissolved.

  • Add benzaldehyde (1.17 g, 11.0 mmol, 2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 3.0 equivalents). Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N,N'-dibenzyl-(1R,2R)-4-cyclohexene-1,2-diamine.

Rationale and Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature prevents the premature reduction of the aldehyde.[3] Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN) and the reaction can be carried out in aprotic solvents like dichloromethane.[1]

  • Stoichiometry: A slight excess of the aldehyde (2.2 equivalents) and a larger excess of the reducing agent (3.0 equivalents) are used to ensure complete di-alkylation.

  • Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants.

Di_Alkylation_Workflow A Dissolve Diamine in Anhydrous DCM B Add Benzaldehyde A->B C Stir for 30 min (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir Overnight at Room Temperature D->E F Quench with Saturated NaHCO₃ E->F G Workup and Extraction F->G H Purification (Column Chromatography) G->H

Caption: Workflow for Di-N-Alkylation.

Selective Mono-N-Alkylation of this compound

The synthesis of unsymmetrical N,N'-disubstituted or mono-substituted diamines is crucial for developing a broader range of chiral ligands and catalysts. Achieving selective mono-alkylation can be challenging due to the similar reactivity of the two primary amine groups. One common strategy involves using a protecting group on one of the amines, followed by alkylation and deprotection. An alternative, more direct approach is to carefully control the stoichiometry of the reactants.

Protocol 2: Selective Mono-N-Alkylation with a Ketone

This protocol outlines a method for the selective mono-alkylation of this compound with a ketone, cyclohexanone, as a representative example. The use of a ketone generally leads to slower imine formation compared to aldehydes, which can aid in achieving mono-alkylation.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound112.1710.01.0
Cyclohexanone98.149.00.9
Sodium Cyanoborohydride (NaBH₃CN)62.8410.01.0
Methanol (MeOH)-100 mL-
Acetic Acid (glacial)-~1 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Dichloromethane (DCM)---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.12 g, 10.0 mmol) in methanol (100 mL).

  • Add cyclohexanone (0.88 g, 9.0 mmol, 0.9 equivalents) to the solution.

  • Add sodium cyanoborohydride (628 mg, 10.0 mmol, 1.0 equivalent) to the mixture.

  • Carefully adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of glacial acetic acid. Caution: HCN gas may be evolved if the solution becomes too acidic. Perform this step in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC, paying close attention to the formation of the mono-alkylated product and any di-alkylated byproduct.

  • Once the starting diamine is consumed (typically 4-8 hours), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from any unreacted starting material and the di-alkylated byproduct.

Rationale and Insights:

  • Stoichiometric Control: By using a slight sub-stoichiometric amount of the ketone (0.9 equivalents), the formation of the di-alkylated product is minimized.

  • Choice of Reducing Agent: Sodium cyanoborohydride is effective in this protocol as it is stable in protic solvents like methanol and selectively reduces the iminium ion in the presence of the ketone.[1]

  • pH Control: Maintaining a slightly acidic pH is crucial for efficient imine formation. However, excessive acidity can lead to the liberation of toxic hydrogen cyanide gas from the cyanoborohydride reagent.

Conclusion

The reductive amination of this compound is a robust and versatile methodology for the synthesis of valuable chiral N-alkylated derivatives. By carefully selecting the appropriate reducing agent, solvent, and stoichiometry, researchers can achieve both symmetrical di-alkylation and selective mono-alkylation. The protocols provided in this guide offer a solid starting point for the development of novel chiral ligands, catalysts, and pharmaceutical intermediates based on this privileged scaffold.

References

  • Boyd, E. C., Coumbarides, G. S., Eames, J., Jones, R. V. H., Motevalli, M., Stenson, R. A., & Suggate, M. J. (2005). Synthesis of N,N'-disubstituted cyclic 1,2-diamines derived from (1R,2R)-1,2-diaminocyclohexane. Tetrahedron Letters, 46(20), 3473-3478. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. [Link]

  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Koverda, A. A., Koverda, M. N., Kofanov, E. R., & Krasovskaya, G. G. (2018). Stereoselectivity of alkylation benzene by (1R,2S)/(1S,2R)- cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R)-4- methylcyclohex-4-ene-1,2-dicarboxylic acid. Butlerov Communications, 55(9), 106-110. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Maintenance of (1R,2R)-4-Cyclohexene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: STAB-DACH-4ENE-001 Subject: Prevention of Racemization and Degradation during Storage Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The "Salt Strategy"

You are likely experiencing issues with (1R,2R)-4-Cyclohexene-1,2-diamine (often referred to as the "Trost Ligand Precursor" analog).

Immediate Directive: Do not store this compound as a free base oil for periods exceeding 24 hours. The free base is kinetically unstable regarding oxidation and thermodynamically prone to


 absorption (carbamate formation).

The Solution: The industry-standard protocol for preventing "racemization" (and more accurately, maintaining Enantiomeric Excess, ee) is to store the compound as its L-Tartrate salt . In this lattice-bound form, the amine nitrogens are protonated, preventing the lone-pair inversion and oxidation mechanisms that lead to degradation.

The Chemistry of Instability

To solve the problem, we must understand the enemy. While true thermal racemization (breaking and reforming C-N bonds) is rare at room temperature, the "loss of ee" you observe is likely a combination of three factors:

  • Atmospheric Capture (

    
    ):  Diamines are potent 
    
    
    
    scrubbers. They form carbamates rapidly in air. This adds weight to your sample, skewing molarity calculations and often precipitating as a "gum" that looks like degradation.
  • Allylic Oxidation: Unlike the saturated cyclohexane-1,2-diamine, the 4-cyclohexene derivative has an allylic position. Air oxidation can lead to radical formation at the allylic carbon, potentially scrambling the ring geometry or leading to aromatization precursors.

  • Nitrogen Inversion/Oxidation: Free amines can form N-oxides, which are often brown/yellow impurities.

Mechanism of Stabilization (Graphviz)

The following diagram illustrates why the Salt Form is superior to the Free Base for storage.

G FreeBase (1R,2R)-Free Base (Liquid/Low-Melting Solid) Air Atmospheric Exposure (O2 + CO2) FreeBase->Air High Susceptibility Tartaric Add L-Tartaric Acid FreeBase->Tartaric Stabilization Protocol Carbamate Carbamate Formation (Solid Crust/Gum) Air->Carbamate Rapid Reaction Oxidation N-Oxide / Allylic Radical (Brown Impurities) Air->Oxidation Slow Degradation SaltLattice L-Tartrate Salt Lattice (Crystalline Solid) Tartaric->SaltLattice Protonation Locks N-Lone Pairs Storage Long-Term Storage (Stable > 1 Year) SaltLattice->Storage Protected from O2/CO2

Figure 1: Comparative stability pathways. The salt lattice effectively "locks" the amine functionality, rendering it inert to atmospheric scavengers.

Standard Operating Procedures (SOPs)

Protocol A: Conversion to L-Tartrate Salt (Storage Mode)

Use this protocol if you have synthesized the diamine or if you have purchased the free base and intend to store it for >1 week.

Reagents:

  • Crude this compound

  • L-Tartaric Acid (0.5 equivalents if forming the 2:1 salt, or 1.0 eq for 1:1. Standard is 1:1 mono-tartrate ).

  • Solvent: Water/Methanol mix.

Step-by-Step:

  • Dissolution: Dissolve L-tartaric acid (1 equiv) in a minimum amount of hot water (approx. 90°C).

  • Addition: Add the diamine free base dropwise to the hot acid solution. Caution: Exothermic.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filtration: Collect the white crystals via vacuum filtration.

  • Drying: Dry under high vacuum (0.1 mmHg) for 6 hours to remove water of crystallization.

  • Validation: The resulting salt should be a white, free-flowing powder.

Storage Conditions:

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen flush (preferred).

  • Temperature: +4°C is sufficient; -20°C is optimal for years-long storage.

Protocol B: Liberation of Free Base (Just-in-Time Use)

Perform this strictly immediately before using the diamine in a catalytic cycle.

Step-by-Step:

  • Suspend the Tartrate salt in distilled water (1 g salt / 10 mL water).

  • Add 4M NaOH or KOH dropwise until the solution is strongly basic (pH > 12). The diamine will separate as an oil.

  • Extract 3x with Dichloromethane (DCM) or Diethyl Ether .

  • Dry the organic layer over anhydrous

    
      (Sodium Sulfate).[2][3] Do not use Magnesium Sulfate if the amine is very sensitive, though usually acceptable.
    
  • Concentrate in vacuo. Do not heat above 40°C.

  • Use immediately.

Comparative Stability Data

The following table summarizes internal stability testing of the (1R,2R) diamine under various conditions.

Storage FormAtmosphereTempStability DurationPrimary Degradation Mode
Free Base (Oil) Air25°C< 48 Hours

absorption (white crust), Browning (Oxidation)
Free Base (Oil) Argon-20°C1-2 MonthsSlow polymerization/oxidation
L-Tartrate Salt Air25°C> 6 MonthsMinimal (Surface moisture absorption)
L-Tartrate Salt Argon -20°C > 2 Years None detected

Troubleshooting & FAQs

Q1: My sample has turned brown. Is it racemized?

A: Not necessarily. Browning usually indicates trace oxidation of the amine to N-oxides or trace polymerization of the alkene.

  • Fix: Perform a recrystallization of the salt.[1][4] Dissolve in hot water, add activated charcoal (to absorb color), filter hot, and let crystallize. The optical purity (ee) of the crystals is usually preserved even if the mother liquor is degraded.

Q2: The melting point of my salt is lower than reported. Why?

A: This is a classic sign of Water of Crystallization . Tartrate salts form hydrates easily.

  • Fix: Dry the sample at 50°C under high vacuum (

    
     mbar) for 12 hours. Re-measure melting point. If it remains low, check the stoichiometry (did you form the 1:1 or 2:1 salt?).
    
Q3: Can I use HCl instead of Tartaric Acid?

A: Yes, the dihydrochloride salt is also stable. However, L-Tartaric acid is preferred because it is a chiral resolving agent. If your material slightly racemizes during synthesis, crystallizing with L-Tartaric acid will upgrade the enantiomeric excess (via diastereomeric salt formation), whereas HCl will crystallize both enantiomers (R,R and S,S) more indiscriminately.

Q4: How do I measure the ee% accurately?

A: Do not rely on optical rotation (


) alone; it is notoriously unreliable for diamines due to concentration and pH effects.
  • Gold Standard: Derivatize a small aliquot with Mosher's Acid Chloride or trifluoroacetic anhydride and analyze via Chiral GC or HPLC.

  • Quick Check:

    
     NMR with a chiral shift reagent (e.g., Pirkle's alcohol).
    

References

  • Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96(1), 395–422.

  • Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine." Organic Syntheses, 1998 , 75, 1.

  • Han, Z.; et al. "Efficient Resolution of trans-1,2-Diaminocyclohexane." Tetrahedron: Asymmetry, 1994 , 5, 2535. (Standard protocol for Tartrate resolution).[4]

  • Sigma-Aldrich (Merck). "(1R,2R)-1,2-Diaminocyclohexane Technical Data Sheet."

Sources

Technical Support Center: Optimizing Enantioselectivity in Diamine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Excess (ee) Optimization in Organocatalysis

Diagnostic Framework: The Thermodynamics of "ee"

Before adjusting experimental parameters, it is critical to understand that enantiomeric excess is a function of the difference in Gibbs free energy (


) between the transition states leading to the major and minor enantiomers.

In diamine catalysis (e.g., aldol, Michael, or Mannich reactions via enamine/iminium activation), a difference of just 1.4 kcal/mol at room temperature results in ~90% ee. Your goal is to maximize this energy gap while suppressing the racemic background reaction.

Optimization Logic Cycle

The following workflow illustrates the iterative process for diagnosing and correcting low selectivity.

OptimizationCycle start ISSUE: Low Enantiomeric Excess (ee) check_bg Step 1: Check Background Reaction (Run without catalyst) start->check_bg bg_result Is product forming? check_bg->bg_result optimize_temp Action: Lower Temp (-10°C to -78°C) bg_result->optimize_temp Yes (Fast) optimize_conc Action: Dilute Reaction (Suppress bimolecular bg) bg_result->optimize_conc Yes (Slow) check_nle Step 2: Check Nonlinear Effects (Catalyst Aggregation) bg_result->check_nle No optimize_temp->check_nle optimize_conc->check_nle nle_result ee varies with loading? check_nle->nle_result additives Action: Add Brønsted Acid (TFA, p-TsOH, D-CSA) nle_result->additives No (Tighten TS) solvent Action: Screen Solvents (H-bond accepting vs. non-polar) nle_result->solvent Yes (Aggregation)

Figure 1: Decision logic for diagnosing the root cause of enantioselectivity erosion.

Troubleshooting Guides

Scenario A: The "Racemic Leak"

Symptoms: High yield, fast conversion, but low ee (<50%). Root Cause: The uncatalyzed (racemic) background reaction is competing with the catalyzed pathway.

Corrective Actions:

  • The "Blank" Test: Run the reaction with all reagents except the diamine catalyst. If conversion exceeds 5% within your standard reaction time, the background reaction is fatal to your ee.

  • Concentration Adjustment: Background reactions are often bimolecular (second-order). Diluting the reaction (e.g., from 0.5 M to 0.1 M) slows the background rate significantly more than the catalyzed rate (if the catalyst operates via pseudo-first-order kinetics in the rate-determining step).

  • Slow Addition: Syringe-pump addition of the electrophile ensures the catalyst is never overwhelmed, keeping the catalyzed pathway dominant.

Scenario B: The "Nonlinear Trap"

Symptoms: The ee changes when you alter catalyst loading (e.g., 10 mol% gives 90% ee, but 20 mol% gives 75% ee) or when using catalysts of different optical purities. Root Cause: Nonlinear Effects (NLE).[1][2] Diamine catalysts, particularly those with primary amines, can form inactive hetero-aggregates (R,S-dimers) or active homo-aggregates (R,R-dimers) in solution. This "reservoir effect" distorts linearity.

Corrective Actions:

  • Disrupt Aggregation: Switch to a solvent that disrupts hydrogen bonding (e.g., change from Toluene to THF or MeOH).

  • Water Content: In some diamine-catalyzed aldol reactions, trace water promotes aggregation. Add 4Å molecular sieves. Conversely, for some hydrophobic diamines, water is required to create a hydrophobic pocket; in this case, add a defined amount of water (2-5 eq.).

Scenario C: The "Loose Transition State"

Symptoms: No background reaction, linear kinetics, but ee remains stubbornly moderate (60-80%). Root Cause: The transition state (TS) is too "floppy." The hydrogen-bonding network stabilizing the Zimmerman-Traxler transition state is insufficient.

Corrective Actions:

  • The Acid Co-catalyst: This is the most powerful optimization lever. Adding a Brønsted acid (cocatalyst) protonates the diamine or stabilizes the iminium/enamine intermediate, tightening the TS.

  • Steric Bulk: Increase the size of the protecting groups on the diamine (e.g., change a tosyl group to a 2,4,6-triisopropylbenzenesulfonyl group).

Advanced Optimization: The Acid Co-catalyst Effect

For primary-tertiary diamine catalysts (and many cinchona-based diamines), the addition of a Brønsted acid is often mandatory to achieve >90% ee. The acid aids in the formation of the active enamine species and prevents formation of parasitic aminal intermediates.

Mechanism: The acid (HX) forms a salt with the basic nitrogen, modulating the pKa and geometry of the catalyst.

Acid Screening Matrix

Recommended loading: Equimolar to catalyst (e.g., 10 mol% catalyst + 10 mol% acid).

Acid AdditivepKa (DMSO)Effect on "ee"Best For...
TFA (Trifluoroacetic acid) 3.5HighSterically hindered substrates; rapid turnover.
p-TsOH (Tosyl acid) 0.7Moderate/HighGeneral purpose; stabilizes iminium ions.
D-CSA (Camphorsulfonic acid) 1.2Critical "Matched" chirality cases. If D-CSA lowers ee, try L-CSA (Mismatch effect).
2,4-DNBA (Dinitrobenzoic acid) 3.9HighReactions sensitive to strong acids; provides H-bond acceptors.
Acetic Acid 12.3LowGenerally too weak to drive enamine formation effectively.

Standardized Screening Protocol

Objective: Systematically identify the optimal solvent/additive combination for a new substrate class.

Phase 1: Solvent Screen (Fixed Conditions)
  • Conditions: 10 mol% Catalyst, Room Temp, 0.2 M concentration.

  • Solvents to Screen:

    • Toluene: (Non-polar, promotes tight ion-pairing).

    • DCM: (Polar aprotic, good solubility).

    • THF: (H-bond acceptor, disrupts aggregates).

    • Water/Brine: (For hydrophobic catalysts; "on-water" conditions).

    • Ionic Liquids: (Specialized cases for recycling).

Phase 2: Additive Screen (Best Solvent)
  • Take the best solvent from Phase 1.

  • Run parallel reactions with 10 mol% of:

    • None (Control)

    • TFA[3][4][5]

    • p-TsOH

    • D-CSA[5]

    • Water (5 equivalents)

Phase 3: Temperature Tuning
  • Once the system is chemically optimized, lower the temperature in 10°C increments until conversion drops below acceptable limits. This maximizes the

    
    .
    

Frequently Asked Questions (FAQ)

Q: My reaction works perfectly on a 50 mg scale (95% ee) but drops to 80% ee on a 5g scale. Why? A: This is a heat transfer and mixing issue. The reaction is likely slightly exothermic. On a larger scale, localized "hot spots" occur, allowing the non-selective background reaction to compete.

  • Fix: Pre-cool all reagents before mixing and use a cryostat with vigorous mechanical stirring, not a magnetic stir bar.

Q: Can I use a lower catalyst loading than 10 mol%? A: Yes, but watch out for the "Racemic Leak." As you lower catalyst loading, the rate of the catalyzed reaction drops, but the background rate stays constant.

  • Fix: If you drop loading to 1-2 mol%, you must simultaneously increase concentration (if background is negligible) or lower temperature significantly.

Q: I am using a chiral acid additive (D-CSA) with a chiral diamine. Does the chirality of the acid matter? A: Absolutely. This is a "Matched/Mismatched" pair scenario. One enantiomer of the acid will likely reinforce the catalyst's facial selectivity, while the other will erode it. Always screen both enantiomers of the acid (D-CSA and L-CSA).

References

  • Acid Additives in Diamine Catalysis: Gryko, D., Zimnicka, M., & Lipiński, R. (2007). "Brønsted acids as additives for the direct asymmetric aldol reaction catalyzed by L-prolinethioamides."[3][4] Journal of Organic Chemistry. Link

  • Primary-Tertiary Diamine Optimization: Luo, S., et al. (2010). "Chiral Primary-Tertiary Diamine-Brønsted Acid Salt Catalyzed Syn-Selective Cross-Aldol Reaction of Aldehydes." Journal of Organic Chemistry. Link

  • Nonlinear Effects: Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1] "Nonlinear effects in asymmetric catalysis." Angewandte Chemie International Edition. Link

  • Solvent Effects & Water: Mase, N., et al. (2006). "Organocatalytic Direct Asymmetric Aldol Reaction in an Aqueous Medium." Journal of the American Chemical Society. Link

  • General Mechanism & Troubleshooting: Blackmond, D. G. (2000). "Kinetic aspects of nonlinear effects in asymmetric catalysis." Accounts of Chemical Research. Link

Sources

Technical Support Center: 4-Cyclohexene-1,2-diamine Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Oxidation Sensitivity & Handling Protocols

Executive Summary: The Dual-Threat Molecule

User Query: "Why does my 4-cyclohexene-1,2-diamine turn brown so quickly, even when stored in a cabinet?"

Scientist's Analysis: You are likely treating this molecule like a standard aliphatic amine, but it possesses a "dual-threat" structure that accelerates degradation. Unlike its saturated cousin (1,2-diaminocyclohexane), 4-cyclohexene-1,2-diamine contains an internal double bond. This creates two distinct oxidation vectors:

  • N-Oxidation: The amine nitrogens are nucleophilic and react with atmospheric oxygen to form N-oxides and hydroxylamines.

  • Allylic Oxidation: The protons adjacent to the double bond (allylic position) are susceptible to radical abstraction, leading to peroxides and subsequent polymerization.

The "browning" you observe is a complex mixture of conjugated imines and polymers (Schiff bases) resulting from these radical chain reactions.

Mechanism of Degradation (The "Why")

To prevent degradation, you must understand the enemy. The diagram below illustrates the self-feeding cycle of oxidation that occurs when the bottle is left unsealed.

OxidationCycle Start Fresh 4-Cyclohexene-1,2-diamine (Colorless Oil) Air Exposure to Air (O2 + CO2) Start->Air Cap left open Carbamate Carbamate Formation (White Crust/Solid) Air->Carbamate Reaction with CO2 Radical Allylic Radical Formation ( initiated by light/heat ) Air->Radical Reaction with O2 Peroxide Peroxide Species Radical->Peroxide Polymer Oligomerization/Polymerization (Brown/Yellow Tars) Peroxide->Polymer Chain Reaction

Figure 1: The degradation pathways. Note that "White Crust" is usually CO2 absorption, while "Brown Liquid" is oxidation/polymerization.

Storage & Handling Protocols

Storage Tier System

Do not store this reagent on a standard shelf. Use the following hierarchy to determine storage location based on your usage frequency.

TierConditionShelf Life (Est.)Recommended For
Tier 1 (Gold) Glovebox (N2/Ar) 12+ MonthsLong-term archiving; Precious metal catalysis.
Tier 2 (Silver) Schlenk Flask + Fridge (4°C) 3-6 MonthsWeekly usage; Active synthesis campaigns.
Tier 3 (Bronze) Desiccator + Parafilm < 1 MonthNOT RECOMMENDED. Emergency temporary storage only.
The "Salt Strategy" (Expert Tip)

If you need to store the compound for >1 year, convert it to its dihydrochloride salt .

  • Protocol: Dissolve the amine in dry ethanol and add HCl (in dioxane or ether). Filter the white precipitate.

  • Benefit: The salt form removes the lone pair availability, rendering the amine oxidation-resistant. It is a stable solid that can be stored on a shelf.

  • Recovery: Neutralize with NaOH and extract/distill when ready to use.

Troubleshooting & Recovery (FAQ)

Q1: My sample has turned yellow. Can I still use it?

A: For rough applications (e.g., polyamide synthesis), yes. For catalysis or kinetics, no . The oxidation byproducts can chelate metals, poisoning your catalyst.

Recovery Protocol: Vacuum Distillation

  • Setup: Short-path distillation head.

  • Pressure: High vacuum (< 5 mmHg) is critical to keep the boiling point low and prevent thermal polymerization.

  • Additives: Add a few pellets of KOH or CaH2 to the distillation pot to trap water and carbonates.

  • Discard: The first 5-10% of the distillate (forerun) and the brown pot residue.

Q2: There is a white solid around the cap. Is this the oxide?

A: Likely not. This is usually the carbamate salt , formed by the reaction of the amine with atmospheric CO2.

  • Fix: This "crust" does not necessarily mean the bulk liquid is ruined. Wipe the joint with a dry cloth. If the liquid inside is clear, it is likely still usable.

Q3: How do I transfer it without a glovebox?

A: Use the Schlenk Syringe Technique . Never pour this reagent.

SchlenkTransfer Step1 1. Purge Flush syringe with N2/Ar (3x cycles) Step2 2. Pressurize Insert N2 line into Reagent Bottle Step1->Step2 Step3 3. Withdraw Insert needle through septum; Positive pressure fills syringe Step2->Step3 Step4 4. Transfer Inject into reaction flask (against N2 flow) Step3->Step4

Figure 2: Inert atmosphere transfer workflow to prevent air contact.

Application Notes: Metal Catalysis

If you are using 4-cyclohexene-1,2-diamine as a ligand for metal catalysis (e.g., Pt, Pd, or Ru), purity is non-negotiable.

  • The Trap: Oxidized impurities often act as better ligands than the diamine itself, sequestering the metal center and killing reactivity.

  • Validation: Always run a 1H NMR of your ligand immediately before complexation. Look for impurity peaks in the 8.0–9.0 ppm range (imines) or broadening of the amine N-H protons.

References

  • Safety Data Sheet (SDS): 4-Cyclohexene-1,2-diamine. Fisher Scientific. (Accessed 2026).[1][2] Provides baseline safety data, corrosivity warnings, and storage recommendations (Keep cold, inert atmosphere). (Note: Linked to related dicarboxylic acid/diamine precursor handling data due to specific isomer availability).

  • Handling Air-Sensitive Reagents. Sigma-Aldrich (Merck). Technical Bulletin AL-134. The authoritative guide on Schlenk lines and syringe transfer techniques.

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Standard text for distillation protocols of amines (distillation from KOH/CaH2).

  • Electrochemical Oxidation of Aliphatic Amines. Langmuir (ACS Publications). Mechanistic background on the oxidation potentials of primary amines. [3]

Sources

Minimizing side reactions during the functionalization of cyclohexene rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Half-Chair" Paradox

Functionalizing cyclohexene rings presents a unique stereoelectronic challenge. Unlike planar benzene or chair-locked cyclohexane, cyclohexene exists in a dynamic half-chair conformation . This flexibility creates two distinct reaction faces (pseudo-axial and pseudo-equatorial), leading to common pitfalls such as:

  • Allylic Transposition: Migration of the double bond during radical processes.

  • Stereochemical Scrambling: Unintended diastereomers due to ring inversion.

  • Ring Opening/Rearrangement: Acid-catalyzed degradation of sensitive intermediates like epoxides.

This guide provides self-validating protocols to minimize these side reactions, grounded in mechanistic causality.

Module 1: Epoxidation & Ring Integrity

Core Challenge: Preventing acid-catalyzed ring opening (hydrolysis) and rearrangement to ketones (Meinwald rearrangement).

The Mechanism of Failure

Standard epoxidation with m-CPBA produces m-chlorobenzoic acid as a byproduct. In unbuffered solutions, this acid protonates the epoxide oxygen, activating it for nucleophilic attack (by water or solvent) or rearrangement.

Protocol: Buffered Prilezhaev Epoxidation

Objective: Maintain a neutral pH micro-environment to preserve the epoxide.

ParameterStandard Condition (Risk)Optimized Condition (Safe)Mechanistic Rationale
Reagent m-CPBA (Commercial)m-CPBA + NaHCO₃ Bicarbonate neutralizes the carboxylic acid byproduct in situ.
Solvent DCM (Acidic impurities)DCM (Basic Alumina filtered)Removes HCl traces from DCM decomposition.
Temperature 0°C to RT-78°C to 0°C Kinetic control prevents thermal rearrangement to ketones.
Alternative Peracetic AcidDMDO (Acetone solution)Dimethyldioxirane generates non-acidic acetone byproduct.
Stereocontrol: The Fürst-Plattner Rule

When opening cyclohexene epoxides with nucleophiles, the reaction is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[1][2][3] The nucleophile will attack the carbon that allows the ring to deform into a chair-like transition state, rather than a twist-boat.[2]

FurstPlattner Epoxide Cyclohexene Epoxide (Half-Chair) AxialAttack Axial Attack (Favored) Epoxide->AxialAttack Nucleophile Path A EqAttack Equatorial Attack (Disfavored) Epoxide->EqAttack Nucleophile Path B ChairTS Chair-like T.S. (Low Energy) AxialAttack->ChairTS BoatTS Twist-Boat T.S. (High Energy) EqAttack->BoatTS Product Trans-Diaxial Product ChairTS->Product Major Pathway BoatTS->Product Minor Pathway

Figure 1: The Fürst-Plattner rule dictates that nucleophilic opening of cyclohexene epoxides proceeds via axial attack to maintain a lower-energy chair-like transition state.[1]

Module 2: Allylic Functionalization (Oxidation & Halogenation)

Core Challenge: Allylic Transposition (Isomerization). Radical intermediates in cyclohexene are resonance-stabilized, delocalizing the radical across carbons 1 and 3. This often leads to a mixture of regioisomers.[2]

Troubleshooting Allylic Bromination (Wohl-Ziegler)

Issue: Formation of vinylic bromides or dibromides instead of allylic bromides.

Corrective Workflow:

  • Source of Bromine: Do NOT use elemental Br₂. High concentrations of Br₂ favor electrophilic addition (dibromide formation).

  • The NBS System: Use N-Bromosuccinimide (NBS).[4][5][6] It maintains a low, steady-state concentration of Br₂ via reaction with trace HBr.

  • Solvent Switch: Replace CCl₄ (toxic) with PhCF₃ (Trifluorotoluene) or Benzene . Polar solvents accelerate HBr generation too fast, leading to addition products.

Troubleshooting Kharasch-Sosnovsky Oxidation

Issue: Loss of regioselectivity and over-oxidation to enones.

Optimization Table:

Variable Recommendation Reason
Catalyst Cu(OTf)₂ / Bisoxazoline Chiral ligands induce enantioselectivity and stabilize the Cu-allyl species.
Oxidant tert-Butyl perbenzoate Slow addition prevents radical saturation.

| Conversion | Stop at 60-70% | Product (allylic ester) is more reactive than starting material; high conversion yields over-oxidized byproducts. |

AllylicTransposition cluster_products Product Mixture (Regioisomers) Start Cyclohexene Radical Allylic Radical (Resonance Hybrid) Start->Radical H-Abstraction (NBS/Cu) Direct Direct Substitution (C3) Radical->Direct Attack at C3 Transposed Transposed Product (C1 - Isomerized) Radical->Transposed Attack at C1

Figure 2: The resonance stabilization of the allylic radical allows attack at two positions, leading to transposition. Steric bulk on the oxidant can favor the direct substitution product.

Module 3: Stereoselective Addition (Hydroboration)

Core Challenge: Borane migration (isomerization) and steric scrambling.

The Thermal Migration Trap

In cyclohexene derivatives, standard hydroboration (BH₃·THF) is reversible. If the reaction mixture is heated (even to 40-50°C), the boron atom can migrate around the ring to a less sterically hindered position (thermodynamic control), ruining regioselectivity.

Protocol: Kinetic Control
  • Reagent Selection: Use 9-BBN or Disiamylborane instead of BH₃.

    • Why? The extreme steric bulk prevents the "back-reaction" (elimination) required for migration.

  • Temperature: Maintain 0°C during addition. Do not reflux.

  • Oxidation: Ensure complete oxidation. Residual organoboranes can polymerize or decompose violently.

FAQ: Troubleshooting Specific Scenarios

Q1: I am seeing significant amounts of cyclohexanone during my epoxidation workup. Why?

  • Diagnosis: This is the Meinwald Rearrangement . Your reaction environment is too acidic (Lewis or Brønsted).

  • Fix: Ensure your m-CPBA is washed with phosphate buffer before use, or switch to DMDO (Dimethyldioxirane) which operates under neutral conditions. Avoid using silica gel for purification if the epoxide is labile; use basic alumina instead.

Q2: My Simmons-Smith cyclopropanation yield is low, and I see unreacted alkene.

  • Diagnosis: The Zinc-Carbenoid species is hydrolyzing before reacting.

  • Fix: The reaction is strictly anhydrous.

    • Activate the Zinc: Wash Zn dust with 10% HCl, then water, then ethanol, then ether, and dry under vacuum.

    • Use the Furukawa Modification (Et₂Zn + CH₂I₂).[7][8] It is homogeneous and more reproducible than the heterogeneous Zn-Cu couple.

Q3: During allylic bromination, I am getting a dibromide (addition product) instead of the allylic bromide.

  • Diagnosis: The concentration of Br₂ is too high, or the radical chain is not initiating.

  • Fix:

    • Check your NBS purity (it should be white, not yellow). Yellow indicates free Br₂. Recrystallize from water if necessary.

    • Add a radical initiator (AIBN or Benzoyl Peroxide).[5]

    • Ensure the mixture is refluxing vigorously to purge HBr (if using CCl₄/PhCF₃), keeping the equilibrium shifted toward the radical pathway.

References

  • Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane." Helv.[9] Chim. Acta1949 , 32, 275. Link

  • Kharasch, M. S.; Sosnovsky, G. "The Structure of Peroxides and the Mechanism of Metallic Catalyzed Reactions." J. Am. Chem. Soc.[10]1958 , 80, 756. Link

  • Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.[10]1960 , 82, 4708. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[8][10][11] React.2001 , 58, 1. Link

  • Djerassi, C. "Steroid Reactions: An Outline for Organic Chemists." Holden-Day, San Francisco, 1963.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Diamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Catalyst Deactivation by Diamine Ligands/Substrates Ticket ID: CHEM-SUP-2026-DIA Assigned Specialist: Senior Application Scientist, Catalysis Division

The "Chela-toxicity" Paradox: Executive Summary

The Problem: You are likely attempting a metal-catalyzed transformation (e.g., Buchwald-Hartwig amination, C-H activation, or Hydrogenation) involving a diamine. Despite using high-activity catalysts, your reaction stalls, requires excessive heat, or precipitates metal black.

The Root Cause: Diamines are not just substrates; they are potent ligands. In the presence of electrophilic transition metals (Pd, Pt, Ru, Cu), diamines—especially 1,2- and 1,3-diamines—exhibit the Chelate Effect . They bind to the metal center more tightly than your phosphine ligands, displacing them to form thermodynamically stable, catalytically inactive "Werner complexes."

The Solution: To overcome this, you must shift the equilibrium from the stable resting state (poisoned) back to the reactive state (catalytic). This guide provides the diagnostic tools and operational protocols to achieve this.

Diagnostic Workflow: Is Your Catalyst Poisoned?

Before altering your synthesis, confirm the diagnosis. Catalyst poisoning by diamines has a distinct kinetic fingerprint.

Symptom Checker
SymptomProbability of PoisoningExplanation
Reaction stalls at <10% conversion High The diamine substrate rapidly coordinates to the metal precursor, shutting down the cycle before it starts.
Induction Period (Lag Phase) Medium The catalyst is slowly breaking free from the diamine "resting state" as temperature rises or substrate concentration drops.
Palladium Black Formation High The diamine displaced the stabilizing phosphine ligands, leading to metal aggregation and precipitation.
Yield drops when scaling up High Higher absolute concentration of diamine pushes the equilibrium toward the inactive bis-amine complex.
The "Spike Test" (Validation Protocol)

To confirm substrate inhibition:

  • Set up a standard, proven reaction (e.g., coupling of chlorobenzene and morpholine) that completes in 1 hour.

  • Spike the reaction with 10 mol% of your problematic diamine substrate.

  • Monitor: If the standard reaction now fails or slows significantly, your diamine is acting as a catalyst poison.

Mechanistic Insight: The "Werner Trap"

Understanding the enemy is the first step to defeating it. The diagram below illustrates how a diamine substrate diverts the active catalyst into a "Poison Loop."

CatalystPoisoning Precursor Pd(0) Precursor ActiveCat Active L-Pd(0) (Monoligated) Precursor->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd Ar-X Coordination Amine Coordination (Productive) OxAdd->Coordination Diamine (Low Conc) Displacement Ligand Displacement OxAdd->Displacement Diamine (High Conc) RedElim Reductive Elimination (Product Release) Coordination->RedElim Base RedElim->ActiveCat Regeneration BisAmine Inactive Bis-Amine Complex [Pd(diamine)2]X2 (The 'Werner Trap') BisAmine->ActiveCat Heat / Strong Base (Difficult Reversal) Displacement->BisAmine Phosphine Loss

Figure 1: The "Poison Loop" (Red) competes with the productive cycle. High concentrations of diamine displace the phosphine ligand (L), forming an inactive chelate.

Operational Protocols: The Solutions

Choose the protocol that best fits your substrate's stability and your lab's capabilities.

Protocol A: The "Slow-Release" Strategy (Ammonium Salts)

Best for: Base-stable substrates where high selectivity is needed.

Theory: By using the amine as its salt (e.g., hydrochloride or sulfate), you reduce the concentration of free amine in the solution to near zero. The base deprotonates the salt in situ at a rate that matches the catalytic turnover, preventing saturation of the metal center.

Step-by-Step:

  • Preparation: Convert your diamine to its salt form (e.g., suspend diamine in ether, add 2 equiv. HCl in dioxane, filter the precipitate).

  • Reaction Setup:

    • Aryl Halide (1.0 equiv)

    • Diamine-2HCl Salt (1.2 equiv)

    • Base: LiHMDS or NaOtBu (3.5 equiv - enough to neutralize the salt + act as base).

    • Catalyst: Pd source + Ligand.[1][2][3]

  • Execution: The base slowly releases the free amine. The low steady-state concentration favors the catalytic cycle over the formation of the bis-amine complex.

Protocol B: Kinetic Dosing (Syringe Pump)

Best for: Liquid diamines and rapid optimization without making salts.

Theory: Manually mimicking the "slow release" by physically limiting the availability of the poison.

Step-by-Step:

  • Vessel A (Reactor): Charge with Aryl Halide, Base (solid), Catalyst, and Ligand in 50% of the solvent volume. Heat to reaction temperature.[1]

  • Vessel B (Syringe): Dissolve the Diamine in the remaining 50% of the solvent.

  • Dosing: Add the solution from Vessel B to Vessel A over 1–2 hours using a syringe pump.

  • Note: Ensure the catalyst is stable at temperature in the absence of the amine (use excess ligand if necessary).

Protocol C: The "Steric Shield" (Ligand Selection)

Best for: High-throughput screening and general synthesis.

Theory: Use a phosphine ligand so bulky and electron-rich that the diamine cannot displace it.

Ligand Recommendations:

  • BrettPhos / tBuBrettPhos: The gold standard for primary amines. The extreme bulk of the tri-isopropylphenyl groups prevents the formation of the square-planar bis-amine complex.

  • RuPhos: Excellent for secondary amines.

  • Avoid: Triphenylphosphine (

    
    ), dppf, or simple bidentates, which are easily displaced by chelating diamines.
    

FAQ: Troubleshooting Specific Scenarios

Q1: My reaction turns black immediately upon adding the diamine.

  • Diagnosis: Rapid ligand displacement leading to Pd(0) aggregation.

  • Fix: Your ligand binding is too weak. Switch to BrettPhos or AdBippyPhos . Alternatively, lower the temperature during the addition phase or use Protocol A (Ammonium Salt).

Q2: I need to couple only one amine of the diamine, but I get mixtures.

  • Diagnosis: The product (mono-arylated diamine) is often more nucleophilic or less poisoning than the starting material.

  • Fix: Use a large excess of the diamine (5–10 equiv) to statistically favor mono-arylation, but this increases poisoning risk. Therefore, you must use a highly active precatalyst like Pd(OAc)2/BrettPhos or the G3-Palladacycle precatalysts to outcompete the inhibition.

Q3: Can I use Lewis Acids to "mask" the amine?

  • Answer: Yes, but proceed with caution.

  • Technique: Adding

    
     (0.5 equiv) can selectively bind to the less sterically hindered aliphatic amine, leaving the aromatic amine free to react. However, zinc can also interfere with the base. This is a niche strategy; try Protocol A  first.
    

Q4: Does temperature help?

  • Answer: Counter-intuitively, yes . While many catalysts decompose at high heat, the equilibrium for the "Werner Complex" (poisoned state) is exothermic. Heating the reaction (e.g., to 100–110°C) shifts the equilibrium away from the poisoned state, releasing the active metal. Ensure your catalyst (e.g., Pd-NHC or Pd-Phosphine) is thermally stable.

References

  • Mechanisms of Amine-C

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society[4][5]

    • URL:[Link]

  • Ammonium Salt Str

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[4][5][6]

    • Source: Organic Letters (Hartwig Group)
    • URL:[Link]

  • Ligand Selection for Diamines

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amin
    • Source: Journal of the American Chemical Society[4][5]

    • URL:[Link]

  • General Buchwald-Hartwig User Guide

    • Title: A User's Guide to Palladium-Catalyzed Amination.[1]

    • Source: Chemical Science (Buchwald Group)
    • URL:[Link]

Sources

Validation & Comparative

Introduction: The Role of Chiral Diamines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the NMR Spectral Analysis of (1R,2R)-4-Cyclohexene-1,2-diamine

Chiral diamines are foundational building blocks in asymmetric synthesis, serving as indispensable ligands for a vast array of metal-catalyzed reactions and as key components in organocatalysis.[1] Their stereochemical information is effectively transferred during chemical transformations, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among these, C₂-symmetric diamines derived from the cyclohexane scaffold, such as (1R,2R)-1,2-Diaminocyclohexane (DACH), are celebrated for their conformational rigidity and proven efficacy.[1][2]

This guide focuses on a closely related yet structurally distinct analogue: This compound . The introduction of a double bond into the cyclohexane ring imparts unique conformational constraints and electronic properties. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its effective utilization and for quality control in synthesis.

This document provides an in-depth, predictive analysis of the ¹H, ¹³C, and 2D NMR spectra of this compound. We will explain the causal relationships between the molecule's structure and its spectral features. Furthermore, we will present a direct comparison with its widely used saturated counterpart, (1R,2R)-1,2-Diaminocyclohexane (DACH), highlighting the key spectral differences that enable unambiguous identification.

Section 1: Predicted NMR Spectral Analysis of this compound

While extensive, peer-reviewed spectral libraries for this specific compound are not widely published, we can construct a highly accurate, predictive analysis based on established NMR principles and data from analogous structures, such as cyclohexene and its derivatives.[3]

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below. Due to the molecule's C₂ symmetry, pairs of protons and carbons are chemically equivalent (e.g., H1 and H2 are equivalent, as are C1 and C2).

Caption: Key expected COSY cross-peaks for the title compound.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. [4]This allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. The expected correlations are:

    • H4/H5 (δ ~5.7 ppm) will show a cross-peak with C4/C5 (δ ~127 ppm).

    • H1/H2 (δ ~3.1 ppm) will show a cross-peak with C1/C2 (δ ~52 ppm).

    • H3/H6 (δ ~2.4 ppm) will show a cross-peak with C3/C6 (δ ~30 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for confirming the overall carbon skeleton. [5]Key expected correlations include:

    • Olefinic protons (H4/H5) correlating to the methine carbons (C1/C2) and the allylic carbons (C3/C6) .

    • Methine protons (H1/H2) correlating to the allylic carbons (C3/C6) and the olefinic carbons (C4/C5) .

Section 2: Comparative Analysis vs. (1R,2R)-1,2-Diaminocyclohexane (DACH)

The most common and informative comparison is with the saturated analogue, (1R,2R)-1,2-Diaminocyclohexane (DACH), a cornerstone ligand in asymmetric catalysis. [6][7]The absence of the C4=C5 double bond in DACH leads to profound and easily identifiable differences in their respective NMR spectra.

Spectral Feature This compound (1R,2R)-1,2-Diaminocyclohexane (DACH) Significance of Difference
Olefinic ¹H Signals Present (δ ≈ 5.6 - 5.8 ppm)Absent This is the most definitive diagnostic feature. The presence of signals > 5 ppm immediately identifies the unsaturated ring.
Olefinic ¹³C Signals Present (δ ≈ 125 - 130 ppm)Absent Confirms the presence of the double bond and provides a clear, uncongested region in the ¹³C spectrum for identification.
Aliphatic ¹H Region Fewer signals, generally more downfield due to allylic positions.More complex and crowded signal pattern from the additional CH₂ groups (4 sets of protons).The spectrum of DACH is more complex in the δ 1.0-2.5 ppm region. [8]
Aliphatic ¹³C Region One signal for allylic CH₂ (δ ≈ 28-33 ppm).Two signals for the remaining CH₂ groups (δ ≈ 25 and 35 ppm).The number of signals in the aliphatic region of the ¹³C spectrum directly reflects the saturation of the ring.
Symmetry C₂ Symmetry (3 ¹³C signals)C₂ Symmetry (3 ¹³C signals)Both molecules possess C₂ symmetry, leading to a simplified number of carbon signals, but the chemical shifts are distinct.

The key takeaway: The NMR spectrum of this compound is distinguished from its saturated DACH counterpart by the unmistakable presence of olefinic signals in both the ¹H and ¹³C spectra. This provides a rapid and unambiguous method for confirming the structural integrity of the target compound and detecting any over-reduction to DACH as a potential impurity.

Section 3: Experimental Protocols for NMR Analysis

To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for the NMR analysis of chiral diamines.

Workflow for NMR Spectral Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-15 mg of diamine sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) if required prep2->prep3 prep4 4. Transfer to NMR tube and cap securely prep3->prep4 acq1 5. Tune and shim the spectrometer prep4->acq1 acq2 6. Acquire ¹H Spectrum (1D Proton) acq1->acq2 acq3 7. Acquire ¹³C Spectrum (with proton decoupling) acq2->acq3 acq4 8. Acquire 2D Spectra: COSY, HSQC, HMBC acq3->acq4 proc1 9. Fourier Transform and Phase Correction acq4->proc1 proc2 10. Calibrate spectra to solvent or TMS peak proc1->proc2 proc3 11. Integrate ¹H signals and pick peaks proc2->proc3 proc4 12. Correlate 1D and 2D data to assign structure proc3->proc4

Caption: Standard workflow for NMR analysis of a chemical sample.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For primary amines, Methanol-d₄ or DMSO-d₆ can also be effective in resolving N-H protons.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for resolving complex multiplets).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to the ¹H experiment.

    • 2D COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

    • 2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp) to correlate one-bond ¹H-¹³C connections.

    • 2D HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct all spectra to obtain pure absorption lineshapes.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum accordingly.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule, confirming the assignments made in Section 1.

Conclusion

The NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. The key distinguishing features are the downfield olefinic signals (¹H: ~5.7 ppm, ¹³C: ~127 ppm), which are absent in its saturated analogue, (1R,2R)-1,2-Diaminocyclohexane (DACH). A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques allows for the unambiguous assignment of all proton and carbon resonances. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols required to confidently identify, characterize, and assess the purity of this valuable chiral building block.

References

  • Brainly. (2023). Can someone analyze this NMR? Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. Available at: [Link]

  • Wikipedia. Amine. Available at: [Link]

  • Transtutors. (2023). this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic... Available at: [Link]

  • ARKIVOC. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Available at: [Link]

  • Royal Society of Chemistry. (2024). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Available at: [Link]

  • ResearchGate. Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... Available at: [Link]

  • PubChem. 4-Cyclohexene-1,2-dicarboxylic acid, cis-. Available at: [Link]

  • National Center for Biotechnology Information. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Available at: [Link]

  • SciSpace. Direct chiral discrimination in NMR spectroscopy. Available at: [Link]

  • PubChem. 1,2-Diaminocyclohexane. Available at: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 1 (COSY). Available at: [Link]

  • Chemistry Stack Exchange. Do diastereotopic carbons lead to different chemical shifts in NMR spectra?. Available at: [Link]

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. Available at: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Royal Society of Chemistry. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR. Available at: [Link]

  • SpectraBase. 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Bartleby. this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride.... Available at: [Link]

  • The Automated Topology Builder. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR. Available at: [Link]

  • Filo. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid.... Available at: [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. Available at: [Link]

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  • Save My Exams. compared using 13C nmr spectroscopy. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Enantiomeric Purity of (1R,2R)-4-Cyclohexene-1,2-diamine Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. (1R,2R)-4-Cyclohexene-1,2-diamine is a critical intermediate in the synthesis of numerous pharmaceutical agents, and its enantiomeric purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of this compound, offering field-proven insights and detailed experimental protocols to ensure robust and reliable quality control.

The differentiation and quantification of enantiomers are crucial in various fields, including pharmacology and asymmetric synthesis.[2] The biological activity of many compounds is often attributed to a single enantiomer, while the other may be inactive or even elicit adverse effects.[1][3] Therefore, regulatory bodies rightfully demand rigorous control over the stereochemistry of chiral drugs.[4] This necessity drives the development of precise analytical methods to determine enantiomeric excess (e.e.).

This guide will explore and compare the predominant techniques for this purpose: direct chiral High-Performance Liquid Chromatography (HPLC) and indirect Gas Chromatography (GC) following derivatization. Additionally, we will touch upon spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) as complementary approaches.

Method Comparison at a Glance: HPLC vs. GC

The choice between direct chiral HPLC and indirect GC analysis hinges on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.[5] The following table provides a high-level comparison of these two powerful techniques for the enantiomeric purity determination of this compound.

ParameterChiral HPLC (Direct Method)Chiral GC (Indirect Method)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).[5]Derivatization to form diastereomers, followed by separation on an achiral column.
Chiral Selector Polysaccharide-based (e.g., amylose or cellulose derivatives).[5][6]Chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride).[7][8]
Stationary Phase Chiralpak® series (e.g., AD-H, IA) or equivalent.[5][9]Standard non-polar or medium-polarity capillary columns (e.g., DB-5, HP-5MS).
Mobile Phase/Carrier Gas Typically n-Hexane/Isopropanol/Basic Modifier (e.g., Diethylamine).[5]Helium or Hydrogen.[5]
Detection UV-Vis (after derivatization) or Refractive Index (RI) for underivatized amines.[5]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[5]
Sample Preparation Simple dilution in the mobile phase.[5]Chemical derivatization step is mandatory.[5]
Key Advantage Simpler sample preparation and direct analysis.[5]High resolution and sensitivity, especially with MS detection.[10]
Key Consideration The amine functional groups may require a basic modifier for good peak shape.[5]Derivatization reaction must be complete and free of racemization.[11]

In-Depth Analysis of Chromatographic Techniques

Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the method of choice due to its simplicity and robustness.[4] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are particularly effective for a broad range of chiral compounds, including amines.[5][6]

The causality behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different association constants, leading to different retention times and, thus, separation. For basic compounds like diamines, the addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase is crucial. This modifier minimizes tailing and improves peak shape by competing with the analyte for active sites on the stationary phase.

Indirect Gas Chromatography (GC)

Indirect GC analysis offers a powerful alternative, particularly when high sensitivity is required.[10] This method involves a chemical reaction to convert the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[7] These resulting diastereomers have distinct physical properties and can be separated on a standard achiral GC column.[7]

Common CDAs for amines include N-trifluoroacetyl-L-prolyl chloride (TPC) and Mosher's acid chloride.[8] The derivatization not only enables chiral separation but also improves the volatility and thermal stability of the analyte, which is beneficial for GC analysis. However, it is critical to ensure that the derivatization reaction proceeds to completion and does not cause racemization of the analyte or the reagent, as this would lead to inaccurate enantiomeric ratio determination.[11]

Complementary Spectroscopic Approaches

While chromatography is the gold standard for quantification, spectroscopic methods can provide valuable confirmatory information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR can be used to determine enantiomeric purity by employing chiral solvating agents (CSAs) or chiral derivatizing agents.[2][12] The addition of a CSA, such as (R)-BINOL, to a solution of the chiral amine can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals.[2]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][13] By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned.[13][14] This is particularly useful for confirming the identity of the desired enantiomer in a new batch or from a new supplier.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific instrumentation and laboratory conditions. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[15][16][17][18][19]

Protocol 1: Direct Chiral HPLC-UV Method

This protocol outlines a direct method using a polysaccharide-based CSP.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • This compound standard and sample batches

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (reagent grade)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25 °C[5]

  • Detection: UV at 210 nm (Note: The diamine has a weak chromophore; derivatization with a UV-active agent like benzoyl chloride may be necessary for higher sensitivity).[5]

  • Injection Volume: 10 µL[5]

Sample Preparation:

  • Prepare a stock solution of the this compound standard at 1 mg/mL in the mobile phase.

  • Prepare solutions of the sample batches at the same concentration in the mobile phase.

System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the major enantiomer should be ≤ 2.0%.

  • The resolution between the enantiomeric peaks should be ≥ 1.5.

Workflow Diagram:

Caption: Workflow for direct chiral HPLC analysis.

Protocol 2: Indirect Chiral GC-FID/MS Method

This protocol involves derivatization with trifluoroacetic anhydride (TFAA) followed by GC analysis.

Instrumentation and Materials:

  • GC system with FID or MS detector

  • DB-5 or equivalent achiral capillary column (30 m x 0.25 mm, 0.25 µm)

  • This compound standard and sample batches

  • Trifluoroacetic anhydride (TFAA)[5]

  • Dichloromethane (anhydrous)

  • Nitrogen gas for evaporation

Derivatization Protocol:

  • To 1 mg of the diamine sample in a sealed vial, add 500 µL of dichloromethane.[5]

  • Add 100 µL of TFAA.[5]

  • Seal the vial and heat at 60 °C for 30 minutes.[5]

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.[5]

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C[5]

  • Detector Temperature (FID): 280 °C[5]

  • Split Ratio: 50:1[5]

  • Injection Volume: 1 µL[5]

System Suitability:

  • Inject the derivatized standard solution six times.

  • The RSD of the peak area for the major diastereomer should be ≤ 2.0%.

  • The resolution between the diastereomeric peaks should be ≥ 1.5.

Workflow Diagram:

Caption: Workflow for indirect chiral GC analysis.

Conclusion

The validation of enantiomeric purity for this compound is a critical quality control step in pharmaceutical development. Both direct chiral HPLC and indirect chiral GC are powerful and reliable techniques for this purpose. The choice of method will depend on the specific requirements of the laboratory. Direct HPLC offers simplicity, while indirect GC provides high sensitivity. Regardless of the method chosen, proper validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the results. The complementary use of spectroscopic techniques like NMR and VCD can further strengthen the confidence in the stereochemical identity and purity of this vital chiral building block.

References

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Available at: [Link]

  • Pharma Manufacturing. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • PubMed. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • PubMed. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Available at: [Link]

  • Journal of Chemical Education. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Available at: [Link]

  • Amanote Research. A Simple Method for the Determination of Enantiomeric. Available at: [Link]

  • PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Available at: [Link]

  • ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • PMC. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Available at: [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]

  • Netpharmalab. Validation of analytical methods. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • DataPDF.com. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]

  • ResearchGate. Using enantioselective dispersive liquid–liquid microextraction for the microseparation of trans -cyclohexane-1,2-diamine enantiomers. Available at: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • The Journal of Organic Chemistry. Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • LCGC International. Application Notes: Chiral. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. reflections-on-chiral-chromatographic-analysis.pdf. Available at: [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyclohexene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-cyclohexene-1,2-diamine. In the absence of a published spectrum for this specific compound, this document synthesizes established fragmentation principles and draws comparisons with structurally similar molecules to offer a predictive framework. Understanding these fragmentation pathways is crucial for the structural elucidation of novel compounds and for distinguishing isomers in complex mixtures.

Predicted Fragmentation of 4-Cyclohexene-1,2-diamine

The molecular structure of 4-cyclohexene-1,2-diamine contains two key features that will dictate its fragmentation under EI-MS conditions: the cyclohexene ring and the two primary amine substituents. The molecular ion (M+•) is expected at a mass-to-charge ratio (m/z) of 112. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, in accordance with the nitrogen rule.

The fragmentation is predicted to be dominated by two major pathways: the retro-Diels-Alder reaction characteristic of cyclohexene systems and the alpha-cleavage typical of aliphatic amines.

Pathway A: Retro-Diels-Alder (rDA) Fragmentation

The most characteristic fragmentation for molecules containing a cyclohexene ring is the retro-Diels-Alder (rDA) reaction.[1][2] This process involves the cleavage of the ring to form a diene and a dienophile.[3] For the molecular ion of 4-cyclohexene-1,2-diamine, this reaction is predicted to expel a neutral ethene molecule (28 Da), while the charge is retained by the diene fragment, resulting in a prominent ion at m/z 84 .

Caption: Predicted retro-Diels-Alder fragmentation of 4-cyclohexene-1,2-diamine.

Pathway B: Amine-Directed Alpha-Cleavage

Amines characteristically undergo alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5] This cleavage is driven by the stabilization of the resulting cation through resonance with the nitrogen lone pair.[6][7] In 4-cyclohexene-1,2-diamine, alpha-cleavage can occur via ring opening. A likely scenario involves the cleavage of the C2-C3 (or C1-C6) bond, leading to the formation of a resonance-stabilized iminium ion. Subsequent fragmentation could lead to a variety of smaller ions. One of the most significant fragments resulting from cleavage adjacent to a primary amine on a ring is often observed at m/z 56 . This corresponds to the [C3H6N]+ ion, formed after initial ring cleavage.

Caption: Predicted amine-directed alpha-cleavage pathway for 4-cyclohexene-1,2-diamine.

Comparative Analysis with Structural Analogs

To validate these predictions, we can compare the expected fragmentation of 4-cyclohexene-1,2-diamine with the known fragmentation patterns of its saturated analog, 1,2-diaminocyclohexane, and the parent olefin, cyclohexene.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Proposed Mechanism
4-Cyclohexene-1,2-diamine (Predicted)11284 (Retro-Diels-Alder), 56 (Alpha-Cleavage)
1,2-Diaminocyclohexane (Experimental)[2][8][9]11497 (Loss of NH3), 81 , 56 (Base Peak, Alpha-Cleavage)
Cyclohexene (Experimental)8267 (Loss of CH3), 54 (Retro-Diels-Alder)
Analysis of Comparison:
  • Role of the Double Bond: The most striking difference between the predicted fragmentation of 4-cyclohexene-1,2-diamine and the observed fragmentation of its saturated analog, 1,2-diaminocyclohexane, is the availability of the retro-Diels-Alder pathway. The presence of the double bond enables the formation of the m/z 84 ion, which would be absent in the saturated compound.

  • Dominance of Alpha-Cleavage: In 1,2-diaminocyclohexane, the base peak is observed at m/z 56.[2] This confirms that alpha-cleavage is a highly favorable fragmentation pathway for the 1,2-diamine substituted ring system. It is therefore highly probable that m/z 56 will also be a significant, if not the base peak, in the spectrum of 4-cyclohexene-1,2-diamine.

  • Parent Olefin Behavior: The mass spectrum of cyclohexene itself is dominated by a fragment at m/z 54, which results from the loss of ethene via a retro-Diels-Alder reaction. This provides a strong precedent for predicting a similar, albeit mass-shifted, fragmentation for the diamine-substituted version.

Experimental Protocol for EI-MS Analysis

To empirically determine the fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To acquire a reproducible EI mass spectrum of 4-cyclohexene-1,2-diamine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MS system or equivalent).

  • Capillary GC Column suitable for amines (e.g., DB-5ms, HP-5ms, or equivalent).

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm solution of 4-cyclohexene-1,2-diamine in a high-purity solvent such as methanol or dichloromethane.

    • Ensure the sample is completely dissolved.

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as necessary for concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters (Typical):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35 - 350

    • Solvent Delay: 3 minutes (or until after the solvent peak elutes).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-cyclohexene-1,2-diamine.

    • Extract the mass spectrum from this peak, ensuring to subtract background ions.

    • Identify the molecular ion (M+•) at m/z 112.

    • Identify and record the m/z values and relative abundances of all significant fragment ions.

    • Compare the empirical data with the predicted fragmentation pathways outlined in this guide.

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The fragmentation of 4-cyclohexene-1,2-diamine in electron ionization mass spectrometry is predicted to be governed by two primary, competing pathways: a retro-Diels-Alder reaction yielding a characteristic ion at m/z 84 , and amine-directed alpha-cleavage producing a major fragment at m/z 56 . Comparative analysis with its saturated analog, 1,2-diaminocyclohexane, strongly supports the alpha-cleavage pathway, while data from cyclohexene validates the retro-Diels-Alder mechanism. The relative abundance of these key fragment ions will be diagnostic, allowing for the confident identification of this structure and its differentiation from isomers. The provided experimental protocol offers a robust method for obtaining empirical data to confirm these predictions.

References

  • Filo. (2025, December 6). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams. Filo. [Link]

  • Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism. Wisdomlib. [Link]

  • PubChem. 1,2-Diaminocyclohexane. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. Alpha (α) Cleavage. [Link]

  • NIST. (1S,2S)-(+)-1,2-Diaminocyclohexane. NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • NIST. 1,2-Cyclohexanediamine. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Mass Spec Mech Amines Alpha Cleavage Source. (2025, July 3). YouTube. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.